4-(Difluoromethyl)-3,5-dimethoxy-phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O3 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-3,5-dimethoxyphenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-6-3-5(12)4-7(14-2)8(6)9(10)11/h3-4,9,12H,1-2H3 |
InChI Key |
RHNMKLYJYVZFLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(F)F)OC)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Difluoromethyl 3,5 Dimethoxy Phenol
Retrosynthetic Analysis of the 4-(Difluoromethyl)-3,5-dimethoxy-phenol Core Structure
Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. solubilityofthings.comdeanfrancispress.com For this compound, the primary retrosynthetic disconnections involve the carbon-difluoromethyl (C-CF₂H) bond and the functional groups on the aromatic ring.
A key strategic disconnection is breaking the bond between the aromatic ring and the difluoromethyl group. This approach, a common strategy for molecules joined by a heteroatom or a functional group, leads to two synthons: a 3,5-dimethoxyphenol (B141022) anion equivalent and an electrophilic difluoromethyl cation equivalent (⁺CF₂H). ias.ac.in The corresponding synthetic equivalents would be a 3,5-dimethoxyphenol derivative and a difluoromethylating agent. This pathway suggests a direct installation of the CF₂H group onto the phenol (B47542) scaffold.
An alternative strategy involves a functional group interconversion (FGI). ias.ac.indeanfrancispress.com In this approach, the difluoromethyl group is envisioned as arising from a different functional group already present on the ring. A plausible precursor is 4-formyl-3,5-dimethoxyphenol. The disconnection, in this case, is the conversion of the aldehyde (-CHO) group to the difluoromethyl (-CF₂H) group. This points toward an indirect, multi-step synthesis where the aldehyde is first installed and then subjected to deoxyfluorination.
These two primary disconnections map out the main synthetic avenues: direct difluoromethylation of a phenol precursor or installation and subsequent conversion of a functional group handle.
Precursor Synthesis and Functional Group Introduction Strategies
The successful synthesis of the target compound hinges on the efficient preparation of key precursors and the strategic introduction of the difluoromethyl moiety.
The core structure of the target molecule is the 3,5-dimethoxyphenol scaffold. This compound is commercially available and serves as a versatile starting material in various syntheses. acs.orgchemimpex.com For syntheses requiring its preparation, one reported method involves the selective demethylation of phloroglucinol (B13840) trimethyl ether (1,3,5-trimethoxybenzene). A procedure using ethanethiol (B150549) and sodium hydride in dimethylformamide (DMF) can produce 3,5-dimethoxyphenol in high yield. chemicalbook.com
For indirect fluorination routes, a key intermediate is 4-formyl-3,5-dimethoxyphenol. This aldehyde can be prepared on a large scale via the Vilsmeier-Haack formylation of 3,5-dimethoxyphenol using phosphorus oxychloride (POCl₃) and DMF. acs.orgnih.gov Although this reaction can produce isomeric byproducts, procedures for the isolation of the pure 4-formyl regioisomer have been developed. acs.org
Direct fluorination methods aim to install the difluoromethyl group in a single key step onto the phenol ring. A prevalent strategy involves the use of difluorocarbene (:CF₂) precursors. Reagents such as sodium chlorodifluoroacetate or S-(difluoromethyl)sulfonium salts generate the highly electrophilic difluorocarbene, which is then trapped by the nucleophilic phenoxide generated from the phenol starting material. A patent for the synthesis of a closely related compound, 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde (B2781840), describes a procedure where the corresponding phenol is reacted with a difluoromethyl source in the presence of a base.
Another direct approach is radical difluoromethylation. This involves the generation of a difluoromethyl radical (•CF₂H) which then adds to the aromatic ring. These reactions are often initiated by photoredox catalysis and can be applied to a wide range of aromatic and heteroaromatic compounds under mild conditions.
Indirect routes construct the difluoromethyl group from a pre-existing functional group on the aromatic ring. The most prominent indirect method is the deoxyfluorination of an aldehyde.
Starting with the readily accessible 4-formyl-3,5-dimethoxyphenol, the carbonyl group can be converted into a gem-difluoride using specialized deoxyfluorinating agents. acs.orgnih.gov Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are effective for this transformation. sigmaaldrich.comorganic-chemistry.org These reagents convert aldehydes and ketones into the corresponding gem-difluorides. organic-chemistry.orgenamine.net More recent reagents like XtalFluor-E have also been used for the deoxofluorination of aromatic aldehydes, sometimes even without an added solvent. rsc.org The general mechanism is believed to involve the initial formation of a fluorohydrin, which is then converted to the final product by the fluorinating agent. thieme-connect.com
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Achieving optimal yield and purity requires careful tuning of several reaction parameters, particularly for the key difluoromethylation step. The choice of reagents, stoichiometry, temperature, and reaction medium are all critical factors.
| Parameter | Considerations for Optimization | Rationale / Example |
| Difluoromethylating Agent | Selection between carbene precursors (e.g., sodium chlorodifluoroacetate), radical sources, or deoxyfluorinating agents (e.g., Deoxo-Fluor®). | Carbene-based methods are often efficient for electron-rich phenols. Deoxyfluorination requires a multi-step process but can be high-yielding. |
| Base | Choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOH) and its stoichiometry is crucial for phenoxide formation in carbene-based methods. | For the related synthesis of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, cesium carbonate was used effectively in an alkylation step. acs.org |
| Temperature | Reaction temperature can influence reaction rate and selectivity, affecting the formation of byproducts. | Vilsmeier formylation of 3,5-dimethoxyphenol is initiated at 0 °C, while difluoromethylation with some reagents may require heating. acs.org |
| Concentration | The concentration of reactants can impact reaction kinetics and, in some cases, enable solvent-free conditions. | Deoxofluorination with XtalFluor-E has been shown to be effective under highly concentrated or solvent-free conditions. rsc.org |
The choice of solvent is a critical parameter that can dramatically influence the outcome of fluorination reactions. The selection affects reagent stability, reaction rate, and product distribution.
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as beneficial solvents in many organic transformations, including those involving C-H functionalization. Their high polarity and hydrogen-bond-donating ability can stabilize intermediates and transition states, often accelerating reaction rates. In some cases, apolar solvents like toluene (B28343) have been found to improve stereoselectivity in related difluoromethylation reactions.
The table below summarizes the properties and applications of various solvents relevant to the synthesis of the target compound.
| Solvent | Key Properties & Role in Synthesis | Potential Advantages/Disadvantages |
| Dimethylformamide (DMF) | Polar aprotic solvent. Commonly used for reactions with carbene precursors like sodium chlorodifluoroacetate. | Good solvating power for salts. Can be difficult to remove completely. |
| Acetonitrile (MeCN) | Polar aprotic solvent. Often used in fluorination and cross-coupling reactions. | Relatively inert and easy to remove. |
| Dichloromethane (DCM) | Nonpolar solvent. Frequently used for deoxyfluorination reactions with DAST or Deoxo-Fluor®. thieme-connect.com | Good for dissolving organic substrates; volatile. Potential environmental concerns. |
| Fluorinated Alcohols (e.g., HFIP) | Highly polar, non-nucleophilic, strong hydrogen-bond donor. | Can dramatically accelerate reaction rates and improve yields in certain C-H functionalization reactions. High cost. |
| Toluene | Apolar solvent. | Can improve selectivity in some fluorination reactions. Lower boiling point than DMF. |
Catalyst Development and Ligand Design for Improved Synthetic Efficiency
The efficient synthesis of difluoromethylated phenols is highly dependent on the catalyst and ligand system employed. Research has spanned various approaches, including metal-catalyzed cross-couplings and photoredox catalysis, each with unique advantages.
Metal-Catalyzed Systems: Transition metals like copper (Cu), nickel (Ni), and palladium (Pd) are central to many difluoromethylation reactions. The choice of metal and, crucially, the accompanying ligand dictates the reaction's success. For instance, copper-catalyzed reactions often utilize a (difluoromethyl)zinc reagent, where the efficiency can be hampered without an appropriate activator or ligand. cas.cn The modification of Hartwig's initial copper-mediated procedure through the addition of a phenanthroline ligand and the use of a more soluble base (t-BuOK) allowed for the difluoromethylation of aryl iodides at ambient temperatures, expanding the substrate scope. rsc.org
Nickel catalysis, often paired with phosphine (B1218219) ligands, has proven effective for difluoromethylating aryl halides and triflates. cas.cnacs.org The development of Ni(II) catalysts, used with a stoichiometric reductant like Zn(0), has enabled the difluoromethylation of aryl chlorides. rsc.org The choice of ligand is critical; for example, in iron-catalyzed difluoromethylation, bulky diamine ligands were found to be essential to prevent defluorination byproducts. rsc.org Similarly, manganese-enabled C-H difluoromethylation has been shown to be promoted by phosphine ligands such as DavePhos under light-induced conditions. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and milder alternative for generating the difluoromethyl radical or difluorocarbene. researchgate.net Ruthenium (Ru) or Iridium (Ir) complexes are common photocatalysts, capable of activating stable precursors under irradiation with blue LEDs. cas.cnresearchgate.net One method involves the use of difluorobromoacetic acid as the difluoromethylating agent in the presence of a photocatalyst like Ru(bpy)3(PF6)2, which proceeds at room temperature. researchgate.netlookchem.com Metal-free photocatalysis using organic dyes like Eosin Y has also been developed for the difluoromethylation of certain heterocyclic systems, showcasing a move towards more sustainable catalytic cycles. mdpi.com
The following table summarizes representative catalyst and ligand systems applicable to phenol difluoromethylation.
| Catalyst System | Ligand | Reagent Source | Key Advantages |
| CuI | Phenanthroline | TMSCF2H | Operates at room temperature; good for electron-poor aryl iodides. rsc.org |
| Ni(cod)₂ | dcpp | [(DMPU)₂Zn(CF₂H)₂] | Effective for aryl iodides, bromides, and triflates. cas.cn |
| Ru(bpy)₃(PF₆)₂ | Bipyridine (bpy) | Difluorobromoacetic Acid | Mild conditions (visible light, room temp); good functional group tolerance. researchgate.net |
| FeBr₂ | Bulky Diamine | Bromodifluoromethane | Circumvents defluorination byproducts. rsc.org |
| Mn₂(CO)₁₀ | DavePhos | ArSO₂CF₂Br | Enables direct C-H difluoromethylation under mild, light-induced conditions. rsc.org |
Temperature, Pressure, and Stoichiometric Influences on Reaction Efficiency
The efficiency and selectivity of the synthesis of this compound are profoundly influenced by reaction parameters such as temperature, pressure, and the stoichiometry of the reactants.
Temperature: Reaction temperature is a critical lever for controlling both reaction rate and selectivity. While many modern methods, particularly those using photoredox catalysis or highly active metal catalysts, can proceed at ambient temperature, some protocols require heating. rsc.orglookchem.comnih.gov For example, the synthesis of 3,5-difluorophenol (B1294556) from 3,5-difluorobromobenzene using a copper catalyst requires heating to 90 °C. google.com Conversely, some nucleophilic difluoromethylations must be conducted at low temperatures to manage the reactivity of the reagents and prevent side reactions. cas.cn Temperature can also be a tool for selectivity; in certain Minisci-type reactions, mono-difluoromethylation is favored at lower temperatures, while higher temperatures can lead to bis-difluoromethylation. rsc.org
Pressure: Pressure is a less commonly adjusted variable in lab-scale phenol difluoromethylations unless gaseous reagents are involved. The use of fluoroform (CHF3), a gaseous and non-ozone-depleting difluoromethylating agent, is a key example. rsc.org Continuous flow reactors are particularly well-suited for handling gaseous reagents like CHF3, allowing for precise control over pressure and reaction time, which can be significantly shortened from hours in a batch process to mere minutes in flow. rsc.orgrsc.org
Stoichiometry: The molar ratio of reactants is fundamental to achieving high yields and minimizing waste. The difluoromethylating agent is typically used in excess to drive the reaction to completion. For instance, the direct difluoromethylation of heteroarenes using the reagent Zn(SO2CF2H)2 (DFMS) often employs 2.0 equivalents of the reagent and 3.0 equivalents of an initiator like tert-butyl hydroperoxide. nih.gov Similarly, protocols using difluoromethyltriphenylphosphonium bromide ([Ph3P+CF2H]Br) may require up to 3 equivalents of both the reagent and the base. cas.cn Careful optimization of stoichiometry is necessary, as excess reagents can complicate purification and increase costs. In some copper-catalyzed systems, modifying the ligand and base allowed for a reduction in the amount of the expensive TMSCF2H reagent required. cas.cn
The table below illustrates the impact of these parameters on reaction outcomes.
| Parameter | Condition | Effect on Reaction | Example Context |
| Temperature | Low Temperature | Favors mono-substitution over di-substitution. | Radical C-H difluoromethylation. rsc.org |
| Ambient Temperature | Enabled by highly active catalysts/ligands. | Cu-catalyzed difluoromethylation with phenanthroline ligand. rsc.org | |
| Elevated Temperature | Required for less reactive substrates or reagents. | Synthesis using sodium chlorodifluoroacetate. orgsyn.org | |
| Pressure | Atmospheric | Standard for most liquid/solid-phase reactions. | Most batch difluoromethylation protocols. |
| Elevated (in Flow) | Handles gaseous reagents safely and efficiently. | Difluoromethylation using fluoroform (CHF₃) in a continuous flow system. rsc.orgrsc.org | |
| Stoichiometry | Excess Reagent (2-3 eq.) | Drives reaction to completion, improves yield. | Protocols using DFMS or [Ph₃P⁺CF₂H]Br. cas.cnnih.gov |
| Optimized Ratio | Reduces cost and byproducts. | Modified Cu-catalyzed systems requiring less TMSCF₂H. cas.cn |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is essential for developing sustainable chemical processes. For a molecule like this compound, this involves considering the entire lifecycle of the synthesis, from starting materials to waste.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core metric of green chemistry, measuring how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process.
In difluoromethylation, the choice of the "-CF2H" source reagent is the primary determinant of atom economy.
High Atom Economy Reagents: Fluoroform (CHF3) is an ideal reagent from an atom economy perspective, as it is the smallest stable source of the CF2H group. Its use in generating difluorocarbene (:CF2) with a base produces minimal waste. rsc.orgrsc.org
Lower Atom Economy Reagents: Many other reagents carry large leaving groups. For example, zinc difluoromethanesulfinate (Zn(SO2CF2H)2 or DFMS) and various sulfonium (B1226848) or phosphonium (B103445) salts generate significant byproducts, leading to lower atom economy. cas.cnnih.govsci-hub.se Similarly, methods using sodium chlorodifluoroacetate (ClCF2CO2Na) generate sodium chloride and carbon dioxide, which are relatively benign but still represent wasted atomic mass. orgsyn.org
The following table provides a conceptual comparison of the atom economy for different difluoromethylating agents in the O-difluoromethylation of a generic phenol (PhOH).
| Difluoromethylating Agent | Formula | Byproducts (Conceptual) | Atom Economy (Conceptual) |
| Fluoroform | CHF₃ | H-Base⁺, F⁻ | High |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | NaCl, CO₂ | Moderate |
| (Bromodifluoromethyl)phosphonium bromide | [Ph₃P⁺CF₂H]Br⁻ | Ph₃PO, HBr | Low |
| Zinc Difluoromethanesulfinate (DFMS) | Zn(SO₂CF₂H)₂ | Zinc salts, SO₂ | Low |
Utilization of Sustainable Reagents and Environmentally Benign Solvents
The selection of reagents and solvents is another cornerstone of green synthetic design.
Sustainable Reagents: The ideal difluoromethylating reagent is effective, safe, inexpensive, and derived from sustainable sources.
Fluoroform (CHF3): As a large-volume byproduct of the synthesis of materials like Teflon, utilizing CHF3 turns an industrial waste product with a high global warming potential into a valuable chemical feedstock. rsc.org It is also a non-ozone-depleting substance, unlike older reagents like HCF2Cl (Freon 22). nih.govrsc.org
Difluorobromoacetic Acid & Sodium Chlorodifluoroacetate: These reagents are commercially available, inexpensive, stable solids that are easy to handle. lookchem.comorgsyn.org Their use avoids the handling of hazardous gases or highly reactive organometallics.
Environmentally Benign Solvents: There is a significant effort to replace traditional volatile organic compounds (VOCs) with greener alternatives.
Water: Several modern difluoromethylation procedures have been developed to work in water or aqueous mixtures (e.g., CH3CN/H2O). nih.govorgsyn.org Water is non-toxic, non-flammable, and inexpensive.
Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can act as both solvent and catalyst in some reactions and are often recyclable. mdpi.combeilstein-journals.org
Supercritical Fluids: Supercritical CO2 is another green solvent alternative, although its application requires specialized equipment. chemistryviews.org
Dimethyl Carbonate (DMC): DMC is considered a green reagent and solvent due to its low toxicity and biodegradability. beilstein-journals.org
Waste Minimization and Byproduct Management Strategies
A holistic green synthesis approach includes robust strategies for managing waste and byproducts.
Catalyst Recycling: A key advantage of heterogeneous catalysts or catalyst systems that can be easily separated (like some ionic liquid-based systems) is the potential for recycling. This reduces the consumption of often expensive and toxic heavy metals and minimizes their release into waste streams.
One-Pot/Tandem Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot") eliminates the need for intermediate workup and purification steps. This significantly reduces solvent usage and waste generation. For example, aryl boronic acids can be converted to phenols and then difluoromethylated in a one-pot sequence. nih.gov
Benign Byproducts: Choosing a synthetic route that generates non-toxic and easily disposable byproducts is a crucial strategy. The reaction of phenols with sodium chlorodifluoroacetate to form the difluoromethyl ether produces CO2 and NaCl, which are environmentally benign. orgsyn.org This contrasts with methods that might produce stoichiometric amounts of triphenylphosphine (B44618) oxide or other persistent organic pollutants.
Continuous Flow Chemistry: Flow reactors offer enhanced safety and efficiency, and by their nature, they minimize waste. Reactions can be run on a smaller scale with precise control, reducing the volume of solvent needed and simplifying the management of byproducts. rsc.org
Comparative Analysis of Diverse Synthetic Routes to this compound
Several distinct strategies exist for the synthesis of aryl difluoromethyl ethers, each with its own set of advantages and disadvantages. The optimal choice depends on factors such as scale, cost, available equipment, and green chemistry priorities. The starting material for the target compound is 3,5-dimethoxyphenol. nih.govhmdb.ca
| Synthetic Route | Reagent(s) | Catalyst/Conditions | Yield (General Phenols) | Green Chemistry Aspects | Limitations |
| Difluorocarbene via Triflate | Difluoromethyltriflate (HCF₂OTf), KOH | No catalyst needed; CH₃CN/H₂O, Room Temp | Good to Excellent nih.gov | Non-ozone-depleting reagent; Aqueous solvent system; Fast reaction times. | Reagent must be synthesized; generates triflate waste. |
| Difluorocarbene via Haloacetate | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na), Cs₂CO₃ | No catalyst needed; DMF, 100-140 °C | Good to Excellent orgsyn.org | Stable, inexpensive, solid reagent; Benign byproducts (NaCl, CO₂). | Requires high temperature and polar aprotic solvent (DMF). |
| Photoredox Catalysis | Difluorobromoacetic Acid, Base | Ru or Ir photocatalyst; Visible Light, Room Temp | Good researchgate.netlookchem.com | Very mild conditions; Low catalyst loading; Uses light as a renewable energy source. | Requires photocatalysis setup; may have substrate limitations. |
| Nucleophilic Difluoromethylation | Fluoroform (CHF₃), Base (e.g., t-BuOK) | Continuous flow reactor or batch with strong base | Good to Excellent rsc.org | Excellent atom economy; utilizes a waste greenhouse gas; non-ozone-depleting. | Requires handling a gas; flow chemistry requires specialized equipment. |
| Copper-Catalyzed Cross-Coupling | TMSCF₂H, Base | CuI, Ligand (e.g., Phenanthroline) | Moderate to Excellent rsc.org | Can operate at room temperature with optimized ligand/base system. | Requires stoichiometric organosilicon reagent; potential metal contamination. |
Analysis Summary:
For Greenness and Atom Economy: The route using fluoroform (CHF3) is superior due to its high atom economy and use of a waste product. rsc.org
For Simplicity and Accessibility: The method using sodium chlorodifluoroacetate is highly practical for standard laboratory settings as it uses a stable, inexpensive solid reagent and requires no special catalyst, although it does require high temperatures. orgsyn.org
For Mild Conditions: Photoredox catalysis offers the mildest conditions (room temperature, visible light), which is ideal for complex or sensitive substrates. researchgate.netlookchem.com The method using difluoromethyltriflate is also exceptionally mild and fast. nih.gov
For Scalability: Continuous flow processes using fluoroform or other reagents are highly scalable and offer superior safety and control compared to large-scale batch reactions. rsc.org
Ultimately, the synthesis of this compound can be achieved through multiple effective pathways. The ongoing development in catalysis and process chemistry continues to push these methods toward greater efficiency, safety, and sustainability.
Economic Feasibility and Scalability Assessments
Several reagents have been developed for the introduction of the difluoromethyl group. Historically, gaseous reagents like chlorodifluoromethane (B1668795) (Freon 22) were employed. However, due to its ozone-depleting properties and handling difficulties associated with a gas, its use in large-scale production presents significant challenges, including variable yields and safety concerns. osti.gov More contemporary and scalable approaches utilize bench-stable and less hazardous reagents.
One such class of reagents is the difluorocarbene precursors, which generate the reactive difluorocarbene species in situ. Sodium chlorodifluoroacetate (ClCF₂COONa) is a prominent example, being a commercially available, bulk chemical with a relatively low environmental impact. osti.gov Its thermal decarboxylation generates difluorocarbene, which can then be trapped by a suitable nucleophile. The cost-effectiveness of this reagent, coupled with its stability, makes it an attractive option for industrial-scale synthesis. rsc.org Another notable reagent is difluoromethyltriflate (HCF₂OTf), which can be prepared on a multi-gram scale from readily available, non-ozone-depleting starting materials. americanchemistry.com
For the specific synthesis of this compound, a scalable procedure for a closely related compound, isomerically pure 4-formyl-3,5-dimethoxyphenol, has been reported, which notably avoids chromatography for purification. nih.gov This suggests that with careful process optimization, a cost-effective and scalable synthesis of the target molecule is achievable. The use of continuous flow reactors, which can offer increased safety, cost-savings, and ease of scale-up, represents a promising avenue for the industrial production of such fluorinated compounds. skyquestt.com
Below is a comparative table of common difluoromethylating agents, highlighting aspects relevant to economic feasibility and scalability.
| Reagent | Form | Availability | Key Advantages for Scalability | Key Disadvantages for Scalability |
| Chlorodifluoromethane (HCF₂Cl) | Gas | Commercially available | Low molecular weight | Ozone-depleting substance, difficult to handle on a large scale, potential for variable yields. osti.gov |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Solid | Commercially available in bulk | Bench-stable, relatively non-toxic, low environmental impact, cost-effective. osti.govrsc.org | Requires thermal conditions for decarboxylation, which may not be suitable for all substrates. |
| Difluoromethyltriflate (HCF₂OTf) | Liquid | Synthesized from available precursors | Non-ozone-depleting, can be prepared on a multi-gram scale. americanchemistry.com | Synthesis of the reagent itself adds a step to the overall process. |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Liquid | Commercially available | Versatile reagent for various difluoromethylations. | Can be more expensive than simpler reagents like ClCF₂COONa. |
| S-(Difluoromethyl)sulfonium salts | Solid | Synthesized from available precursors | Bench-stable, effective under mild conditions. | Multi-step synthesis of the reagent can impact overall cost and process mass intensity. |
Regioselectivity and Chemoselectivity Challenges and Solutions
The synthesis of this compound is fraught with challenges related to controlling the position of the incoming difluoromethyl group (regioselectivity) and preventing unwanted reactions with other functional groups in the molecule (chemoselectivity).
Regioselectivity:
The starting material, 3,5-dimethoxyphenol, possesses three activating groups on the benzene (B151609) ring: a hydroxyl group and two methoxy (B1213986) groups. All three are ortho, para-directing for electrophilic aromatic substitution. libretexts.org This presents a significant challenge in selectively functionalizing the C-4 position (para to the hydroxyl group and ortho to both methoxy groups) over the C-2 and C-6 positions (ortho to the hydroxyl group and one methoxy group).
The hydroxyl group is a very strong activating group, and its deprotonation to a phenoxide under basic conditions further enhances its directing ability to the ortho and para positions. The two methoxy groups also strongly activate the ring. The interplay of these directing effects can lead to a mixture of isomers, complicating the purification process and reducing the yield of the desired 4-substituted product.
A successful strategy to achieve high regioselectivity in a similar system, the synthesis of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol, involved the reaction of 3,5-dimethoxyphenol where the attack occurred exclusively at the position para to the hydroxyl group. mdpi.com This suggests that under specific reaction conditions, the directing effect of the hydroxyl group can dominate, favoring para-substitution. In the case of difluoromethylation via difluorocarbene, the reaction proceeds through the nucleophilic attack of the phenoxide ion on the electrophilic carbene. The steric hindrance at the C-2 and C-6 positions, flanked by the methoxy groups, could also play a role in favoring the less hindered C-4 position.
Chemoselectivity:
A primary chemoselectivity challenge is the competition between C-difluoromethylation (formation of a C-CF₂H bond on the aromatic ring) and O-difluoromethylation (formation of a -O-CF₂H ether). Phenols can be readily O-difluoromethylated in the presence of a base and a difluorocarbene source. orgsyn.org To achieve C-difluoromethylation, the reaction conditions must be carefully controlled to favor the attack of the aromatic ring on the electrophilic species rather than the phenoxide oxygen.
Furthermore, the difluoromethylation of electron-rich phenols can sometimes be challenging. Some methods that work well for electron-deficient phenols may not be as effective for substrates like 3,5-dimethoxyphenol. thieme-connect.com The high electron density of the ring can lead to over-reaction or side reactions.
Solutions to these selectivity challenges often involve a combination of factors:
Choice of Reagent: Some difluoromethylating reagents may exhibit higher selectivity for C- versus O-alkylation under specific conditions.
Reaction Conditions: Temperature, solvent, and the nature of the base can all influence the regiochemical and chemochemical outcome. For instance, in the synthesis of related compounds, the choice of solvent was found to be critical in controlling the product distribution. mdpi.com
The table below summarizes the key selectivity challenges and potential solutions in the synthesis of this compound.
| Selectivity Challenge | Description | Potential Solutions |
| Regioselectivity | Competition between substitution at C-4 versus C-2 and C-6 positions due to multiple activating groups. libretexts.org | - Optimization of reaction conditions (temperature, solvent, catalyst) to favor para-substitution. - Exploiting steric hindrance at the ortho positions. - Use of directing groups (though less ideal for efficiency). |
| Chemoselectivity (C- vs. O-alkylation) | The nucleophilic phenoxide can react to form an ether (-O-CF₂H) instead of the desired C-CF₂H bond. orgsyn.org | - Careful selection of the difluoromethylating agent and reaction conditions. - Use of a Lewis acid to potentially favor C-alkylation. - Temporary protection of the hydroxyl group. |
| Reactivity of Electron-Rich Phenol | The highly activated ring of 3,5-dimethoxyphenol can be prone to over-reaction or side reactions. thieme-connect.com | - Use of milder reaction conditions. - Precise control of stoichiometry. - Selection of a less reactive difluoromethylating agent if necessary. |
Computational and Theoretical Investigations of 4 Difluoromethyl 3,5 Dimethoxy Phenol
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements of atoms that result from rotation around single bonds. These analyses help identify the most stable, low-energy conformations.
Methoxy (B1213986) Groups: The two methoxy groups are situated adjacent to the difluoromethyl group. Their rotation is hindered by steric interactions with this group and with each other. Computational studies on dimethoxybenzene derivatives show that the most stable conformations are those that minimize these steric clashes. rsc.org It is likely that the methyl portions of the methoxy groups will orient themselves away from the bulky difluoromethyl group.
Difluoromethyl Group: The difluoromethyl group also has rotational preferences. The energetic barrier to rotation around the C(aryl)-C(F₂H) bond is influenced by interactions between the C-F and C-H bonds of the substituent and the π-system and C-H bonds of the aromatic ring. researchgate.net The most stable conformer would likely position the hydrogen atom of the CF₂H group to minimize steric repulsion with the ortho methoxy groups.
The interplay of these rotations gives rise to several conformational isomers, each corresponding to a minimum on the potential energy surface.
Table 2: Estimated Rotational Energy Barriers for Substituents on a Phenolic Ring
This table provides estimated energy barriers based on data for similar functional groups on aromatic systems.
| Rotational Bond | Estimated Barrier (kcal/mol) | Influencing Factors |
| Aryl-OCH₃ | 2 - 5 | Steric hindrance with adjacent methoxy and difluoromethyl groups. rsc.org |
| Aryl-CF₂H | 1 - 3 | Steric hindrance with ortho-methoxy groups, electronic interactions. researchgate.net |
| O-CH₃ | ~1 | Generally low barrier, but can be influenced by overall molecular conformation. nih.gov |
The potential energy surface (PES) is a multidimensional mathematical landscape that describes the energy of a molecule as a function of its geometry. libretexts.org For a molecule with multiple rotatable bonds like 4-(Difluoromethyl)-3,5-dimethoxy-phenol, the PES can be complex. acs.org
Local Minima: These points on the PES correspond to stable, but not the most stable, conformations (conformational isomers). libretexts.org The molecule can exist in these states, but they are higher in energy than the global minimum. Transitions between these minima require surmounting the rotational energy barriers discussed previously.
Global Minimum: This is the point of lowest energy on the entire PES, representing the most stable and, therefore, the most populated conformation of the molecule at thermal equilibrium. libretexts.org Identifying this global minimum is a primary goal of conformational analysis.
Computational methods, such as density functional theory (DFT), are used to systematically explore the PES. researchgate.net By calculating the energy for various orientations of the methoxy and difluoromethyl groups, a map of the potential energy landscape can be constructed. This allows for the precise identification of the geometries corresponding to the global and local energy minima, providing a detailed picture of the molecule's preferred three-dimensional structure. The global minimum conformation for this compound would be the one that optimally balances all the steric and electronic interactions between its functional groups.
Molecular Dynamics Simulations to Predict Solution-Phase Behavior
Molecular dynamics (MD) simulations are powerful tools to predict how a molecule will behave in a solution, providing insights into its movement, how it is solvated, and its interactions with solvent molecules.
The solvation dynamics of this compound are expected to be influenced by its key structural features: a phenolic hydroxyl group, two methoxy groups, and a difluoromethyl group. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the methoxy groups are primarily hydrogen bond acceptors. The difluoromethyl group, due to the high electronegativity of fluorine, will introduce a localized dipole moment and is considered a weak hydrogen bond acceptor.
MD simulations on similar molecules, such as phenol (B47542) and its derivatives, have shown that the solvation shell composition is highly dependent on the solvent system. nih.gov In binary mixtures of water and a less polar solvent like ethanol (B145695) or acetonitrile, phenols are often preferentially solvated by the less polar co-solvent. nih.gov For this compound in a water-ethanol mixture, it is anticipated that ethanol molecules would be more prevalent in the immediate vicinity of the aromatic ring and the difluoromethyl group, while water molecules would strongly interact with the phenolic hydroxyl group.
The dynamics of the solvation shell, which is the rate at which solvent molecules exchange, would also vary. Water molecules hydrogen-bonded to the hydroxyl group would exhibit slower exchange rates compared to the more transient interactions with the methoxy and difluoromethyl groups. Studies on fluorinated phenols suggest that the C-F bond, while polar, interacts more weakly with the environment than a hydroxyl group. rsc.org
Table 1: Predicted Solvation Characteristics of this compound in Different Solvents
| Solvent | Primary Interaction Sites | Expected Dominant Solvent in Solvation Shell |
| Water | Phenolic -OH, Methoxy -O- | Water |
| Ethanol | Aromatic ring, Difluoromethyl group | Ethanol |
| Acetonitrile | Aromatic ring, Difluoromethyl group | Acetonitrile |
| Dimethyl Sulfoxide (DMSO) | Phenolic -OH | DMSO |
This table is predictive and based on the behavior of analogous compounds.
The intermolecular interactions of this compound are predicted to be a combination of hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces. The phenolic hydroxyl group is the primary site for forming strong hydrogen bonds. Quantum-chemical studies on methoxyphenols have detailed the nature of these interactions. acs.org
In a protic solvent like water or methanol (B129727), the phenolic hydroxyl will participate in a network of hydrogen bonds. The oxygen atoms of the two methoxy groups will also act as hydrogen bond acceptors. Computational studies on anisole (B1667542) (methoxybenzene) have shown that C-H---O interactions also contribute to the stability of its structures. researchgate.net For this compound, similar C-H---O interactions involving the methoxy groups and the aromatic ring are expected.
In Silico Prediction of Interaction with Biological Macromolecules
In silico methods are crucial for predicting how a small molecule might interact with biological targets like enzymes, which is a key step in drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. frontiersin.org For this compound, docking simulations would likely target enzymes where phenolic compounds are known to be active, such as cyclooxygenases (COX), lipoxygenases (LOX), or various protein kinases.
In a hypothetical docking study with a protein kinase, the phenolic hydroxyl group would be a key pharmacophore, potentially forming a hydrogen bond with a backbone carbonyl or a specific amino acid side chain in the ATP-binding site. The dimethoxy-substituted phenyl ring would likely fit into a hydrophobic pocket. The difluoromethyl group, with its size and electronic properties, could either provide additional favorable interactions within a specific sub-pocket or introduce steric hindrance, depending on the topology of the active site.
Docking studies on other phenolic compounds have demonstrated their ability to bind to various enzyme active sites. ufms.brnih.govmdpi.comnih.gov For example, phenolic compounds have been successfully docked into the active sites of phospholipase A2 and human pancreatic α-amylase. ufms.brnih.gov
Table 2: Hypothetical Docking Interactions of this compound with a Model Kinase Active Site (PDB: 1KPM)
| Interacting Residue (Hypothetical) | Interaction Type | Moiety of this compound Involved |
| Asp123 (Backbone C=O) | Hydrogen Bond | Phenolic -OH |
| Leu45 (Side Chain) | Hydrophobic | Phenyl Ring |
| Val78 (Side Chain) | Hydrophobic | Methoxy Group |
| Phe99 (Side Chain) | π-π Stacking | Phenyl Ring |
| Thr50 (Side Chain) | Weak H-Bond/Polar | Difluoromethyl Group |
This table presents a hypothetical scenario for illustrative purposes. PDB ID 1KPM corresponds to Phospholipase A2. ufms.br
Following docking, binding energy estimations are calculated to quantify the strength of the interaction. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used. The binding energy of this compound would be the sum of various energetic contributions, including van der Waals, electrostatic, and solvation energies. The phenolic hydroxyl group's hydrogen bond would contribute significantly to a favorable binding energy. The hydrophobic interactions of the substituted ring would also be a major contributor. The contribution of the difluoromethyl group would depend on the specific electrostatic and steric environment of the binding pocket.
Ligand efficiency (LE) is a metric used to assess the binding energy per atom, providing a measure of how efficiently a molecule binds to its target. wikipedia.org It is calculated as the binding energy divided by the number of heavy (non-hydrogen) atoms. For a small molecule like this compound, a higher LE would suggest it is a more promising starting point for drug development. Other metrics like lipophilic ligand efficiency (LLE) also provide valuable insights. wikipedia.org
Table 3: Predicted Binding Energy and Ligand Efficiency Metrics for this compound with a Hypothetical Target
| Parameter | Predicted Value Range | Significance |
| Binding Energy (kcal/mol) | -7 to -10 | Strength of interaction |
| Ligand Efficiency (LE) | 0.3 to 0.5 | Binding efficiency per atom |
| Lipophilic Ligand Efficiency (LLE) | 3 to 5 | Efficiency relative to lipophilicity |
These values are estimations based on typical ranges for similar phenolic compounds found in computational studies. researchgate.nettaylorandfrancis.com
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. frontiersin.orgnih.govyoutube.com For this compound, a pharmacophore model would likely include a hydrogen bond donor (the phenolic -OH), two hydrogen bond acceptors (the methoxy oxygens), and a hydrophobic aromatic feature. The difluoromethyl group might be defined as a hydrophobic feature or a weak hydrogen bond acceptor.
Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify other molecules with a similar arrangement of features that might also be active. nih.govnih.gov This is a powerful approach in the early stages of drug discovery to enrich the number of potential hits from a large chemical space. Libraries of natural phenols and other compounds are available for such screening purposes. medchemexpress.comselleckchem.com
Theoretical Insights into Reaction Mechanisms Involving this compound
Computational and theoretical chemistry provide powerful tools to predict and understand the chemical behavior of molecules. In the absence of extensive experimental data for this compound, theoretical investigations offer valuable insights into its reactivity and potential transformations. This section explores the predicted acidity of its phenolic hydroxyl group, the reactivity of its unique difluoromethyl moiety, and the anticipated patterns of electrophilic aromatic substitution on the phenol ring.
Prediction of Acidity (pKa) and Basicity for the Phenolic Hydroxyl Group
The parent phenol molecule has a pKa of approximately 9.99 in an aqueous solution. nih.gov Substituents on the aromatic ring can significantly alter this value. Electron-donating groups generally increase the pKa (decrease acidity) by destabilizing the resulting phenoxide anion, while electron-withdrawing groups decrease the pKa (increase acidity) by stabilizing the negative charge of the phenoxide ion.
In this compound, we have three key substituents to consider: two methoxy (-OCH3) groups and one difluoromethyl (-CF2H) group.
Methoxy Groups (-OCH3): The two methoxy groups at the meta positions relative to the hydroxyl group exert an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). However, from the meta position, the resonance effect is significantly diminished. Therefore, the primary influence of the meta-methoxy groups is weakly electron-withdrawing, which would be expected to slightly decrease the pKa compared to phenol.
Difluoromethyl Group (-CF2H): The difluoromethyl group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. lkouniv.ac.in This potent inductive effect (-I) will significantly stabilize the negative charge on the phenoxide oxygen, thereby increasing the acidity and lowering the pKa. The -CF2H group is considered a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. scienceopen.com
Considering these effects, the strong electron-withdrawing nature of the para-difluoromethyl group is expected to be the dominant factor in determining the pKa of the phenolic hydroxyl group. This will likely lead to a pKa value significantly lower than that of phenol, and also lower than that of 3,5-dimethoxyphenol (B141022) itself.
Computational methods, such as those employing Density Functional Theory (DFT) with a suitable basis set and solvation model, have proven effective in predicting the pKa of substituted phenols with a high degree of accuracy, often with a mean absolute error of less than 0.4 pKa units. scispace.commdpi.comnih.gov Advanced protocols may involve the use of explicit water molecules in the computational model to better simulate the aqueous environment. mdpi.comnih.govresearchgate.net
Table 1: Predicted Substituent Effects on the pKa of the Phenolic Hydroxyl Group
| Substituent | Position | Electronic Effect | Predicted Impact on pKa |
|---|---|---|---|
| 3,5-dimethoxy | meta | Weakly electron-withdrawing (inductive) | Slight decrease |
Reactivity of the Difluoromethyl Group in Nucleophilic and Electrophilic Contexts
The difluoromethyl group (-CF2H) is a unique functional group that can exhibit diverse reactivity depending on the reaction conditions and the nature of the attacking species.
Nucleophilic Reactivity: The C-H bond in the difluoromethyl group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms. acs.org This allows for deprotonation by a strong base to form a difluoromethyl anion (Ar-CF2-). This nucleophilic species can then react with various electrophiles. acs.org The presence of two electron-donating methoxy groups on the aromatic ring of this compound would increase the electron density on the ring and, to a lesser extent, on the difluoromethyl carbon, potentially making deprotonation slightly more challenging compared to a less electron-rich system. However, upon formation, the resulting anion would be a potent nucleophile.
Electrophilic Reactivity: The difluoromethyl radical (•CF2H) is generally considered to be nucleophilic in character. nih.gov However, its reactivity can be tuned. When attached to an electron-withdrawing group, the resulting radical can exhibit electrophilic properties. nih.gov In the context of this compound, the difluoromethyl group itself is attached to an electron-rich aromatic ring, which would enhance the nucleophilic character of a radical formed at this position.
It is also important to consider that the difluoromethyl group can act as a masked nucleophile. acs.org The combination of a Brønsted superbase and a weak Lewis acid can facilitate the deprotonation of Ar-CF2H compounds, generating reactive Ar-CF2- synthons that can engage with a wide range of electrophiles. acs.org
Table 2: Theoretical Reactivity of the Difluoromethyl Group
| Reaction Type | Description | Influencing Factors for this compound |
|---|---|---|
| Nucleophilic Attack | Deprotonation to form Ar-CF2- followed by reaction with an electrophile. | The electron-donating methoxy groups may slightly hinder deprotonation but enhance the nucleophilicity of the resulting anion. |
| Radical Reactions | Formation of a •CF2H radical. | The electron-rich phenol ring would favor a nucleophilic character for the difluoromethyl radical. |
| Electrophilic Character | The carbon atom of the -CF2H group is electron-deficient and could potentially be a site for nucleophilic attack under certain conditions, though this is less common. | The primary reactivity is dominated by the acidic C-H bond. |
Theoretical Studies on Electrophilic Aromatic Substitution Patterns on the Phenol Ring
Electrophilic aromatic substitution is a fundamental reaction class for phenols. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. In this compound, the directing effects of the hydroxyl, methoxy, and difluoromethyl groups must be considered.
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho-, para-directing substituent. ucalgary.camlsu.ac.in This is due to its strong +M (resonance) effect, which donates electron density to the ring, stabilizing the arenium ion intermediate in ortho and para attacks.
Methoxy Groups (-OCH3): Similar to the hydroxyl group, the methoxy groups are also activating and ortho-, para-directing due to their +M effect.
Difluoromethyl Group (-CF2H): The difluoromethyl group is a deactivating, meta-directing substituent due to its strong -I (inductive) effect. lkouniv.ac.in
In this compound, the hydroxyl group is the most powerful activating group. The two available positions for electrophilic attack are ortho to the hydroxyl group (positions 2 and 6). These positions are also meta to the deactivating difluoromethyl group. The powerful activating and directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the 2 and 6 positions.
Therefore, theoretical considerations suggest that electrophilic aromatic substitution on this compound will occur predominantly at the positions ortho to the hydroxyl group.
Table 3: Predicted Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OH | 1 | Strongly Activating | ortho, para |
| -OCH3 | 3, 5 | Activating | ortho, para |
| -CF2H | 4 | Deactivating | meta |
No Information Available on the In Vitro Biological Activity of this compound
Following a comprehensive search of available scientific literature, no data or research findings were identified for the chemical compound This compound . Consequently, it is not possible to provide an article on its "In Vitro Biological Activity and Mechanistic Elucidation" as per the requested detailed outline.
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Molecular Targets and Pathways: No publications were found detailing in vitro enzyme inhibition kinetics, receptor binding assays, or the modulation of signal transduction pathways by this compound.
Cellular Assays and Phenotypic Screening: There is no available research on the effects of this specific compound on the cell viability and proliferation of non-human cell lines. Furthermore, no studies were located that investigated its impact on cellular processes such as autophagy, apoptosis, mitochondrial function, or oxidative stress in in vitro models.
The search did yield information on structurally related but distinct compounds, such as 7-Difluoromethyl-5,4′-dimethoxygenistein (DFMG) and other derivatives of dimethoxyphenol. For instance, research on DFMG has explored its anti-angiogenic effects and its influence on the TLR4/NF-κB signaling pathway in specific cancer cell lines. nih.gov However, these findings are not applicable to this compound, as small structural differences in chemical compounds can lead to vastly different biological activities.
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In Vitro Biological Activity and Mechanistic Elucidation of 4 Difluoromethyl 3,5 Dimethoxy Phenol
Cellular Assays and Phenotypic Screening in Model Systems (In Vitro)
Gene Expression Profiling and Proteomic Analysis in Cultured Cells Exposed to 4-(Difluoromethyl)-3,5-dimethoxy-phenol
Currently, there is a notable absence of publicly available scientific literature detailing the gene expression profiling and proteomic analysis of cultured cells upon exposure to this compound. While studies on structurally related compounds, such as other dimethoxyphenol derivatives, have been conducted, the specific impact of the difluoromethyl group at the 4-position of the 3,5-dimethoxyphenol (B141022) scaffold on cellular gene and protein expression remains an uninvestigated area.
Future research in this domain would be invaluable for elucidating the compound's mechanism of action. Gene expression studies, utilizing techniques like RNA sequencing or microarray analysis, could reveal which cellular pathways are modulated by this compound. Similarly, proteomic analyses, using methods such as mass spectrometry, would identify changes in protein abundance and post-translational modifications, offering a more direct insight into the functional consequences of compound exposure.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Comprehensive structure-activity relationship (SAR) studies specifically focused on analogues of this compound are not extensively documented in the current body of scientific research. However, principles derived from studies on related phenolic and fluorinated compounds can provide a hypothetical framework for understanding the potential contributions of its key structural features.
Influence of Phenolic Hydroxyl Group Modifications on In Vitro Activity
The phenolic hydroxyl group is a critical determinant of the biological activity of many phenolic compounds, often participating in hydrogen bonding with biological targets. nih.gov Modification of this group in this compound would likely have a profound impact on its in vitro activity.
| Modification | Predicted Impact on Activity | Rationale |
| Etherification (e.g., O-methylation) | Probable decrease | Masking the hydrogen bond donating ability of the hydroxyl group. |
| Esterification | Potential prodrug formation | May alter cell permeability and be cleaved by intracellular esterases to release the active phenol (B47542). |
| Replacement with a thiol | Altered electronic and binding properties | May lead to different target interactions and redox properties. |
Impact of Difluoromethyl Group Alterations on Molecular and Cellular Interactions
The difluoromethyl (CF2H) group is a unique substituent that can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor. nih.govresearchgate.net Altering this group would be a key strategy in any SAR study.
| Modification | Predicted Impact on Activity | Rationale |
| Replacement with a methyl group (CH3) | Altered lipophilicity and steric profile | Would decrease acidity and hydrogen bond donating capacity. |
| Replacement with a trifluoromethyl group (CF3) | Increased lipophilicity and metabolic stability | Would eliminate the hydrogen bond donating ability of the CF2H group. |
| Replacement with a hydroxymethyl group (CH2OH) | Increased hydrophilicity | Would introduce an additional hydrogen bonding site. |
Role of Methoxy (B1213986) Substituents in Modulating In Vitro Biological Responses
| Modification | Predicted Impact on Activity | Rationale |
| Demethylation to hydroxyl groups | Increased hydrogen bonding potential | Would likely alter target specificity and antioxidant activity. |
| Replacement with ethoxy groups | Increased lipophilicity and steric hindrance | May enhance or decrease binding affinity depending on the target's active site topology. |
| Shifting the position of methoxy groups | Altered electronic distribution and conformation | Would likely lead to significant changes in biological activity. |
Mechanistic Investigations at the Molecular and Subcellular Levels
Detailed mechanistic studies to identify the specific molecular targets and binding sites of this compound have not yet been reported in the scientific literature. Such investigations are crucial for a comprehensive understanding of its biological effects.
Identification of Binding Sites through Mutagenesis and Chemical Probe Studies (in enzyme/receptor systems)
In the absence of direct studies on this compound, we can look to methodologies applied to other phenolic compounds. For instance, in studies of other bioactive phenols, site-directed mutagenesis of putative enzyme or receptor targets has been used to identify key amino acid residues involved in binding. nih.gov The introduction of mutations in a suspected binding pocket can lead to a loss of activity for the compound, thereby implicating those residues in the interaction.
Furthermore, the development of chemical probes based on the this compound scaffold would be a powerful tool. These probes, which could be tagged with biotin (B1667282) or a fluorescent reporter, would allow for affinity-based pulldown experiments from cell lysates. Subsequent identification of the bound proteins by mass spectrometry could reveal the direct molecular targets of the compound.
No Information Found for this compound
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Consequently, it is not possible to generate the requested article with the specified outline and content requirements. The instructions to focus solely on this compound and to include detailed research findings, data tables, and specific mechanistic studies cannot be fulfilled due to the absence of published research on this particular molecule.
The performed searches included targeted queries for:
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Applications and Derivatives of 4 Difluoromethyl 3,5 Dimethoxy Phenol in Chemical Research
4-(Difluoromethyl)-3,5-dimethoxy-phenol as a Strategic Building Block in Complex Molecule Synthesis
The inherent structural features of this compound make it a valuable precursor in the construction of elaborate molecular architectures. The difluoromethyl group acts as a bioisostere for hydroxyl or thiol groups, while the phenolic hydroxyl and the aromatic ring provide multiple sites for chemical modification.
Role in the Synthesis of Fluorinated Natural Product Analogues and Bioactive Scaffolds
The introduction of a difluoromethyl group can significantly enhance the metabolic stability and binding affinity of bioactive compounds. While direct examples of the use of this compound in the synthesis of fluorinated natural product analogues are not extensively documented in publicly available research, the principles of medicinal chemistry suggest its potential. The difluoromethyl group can serve as a metabolically stable mimic of a hydroxyl group, a common moiety in natural products. This substitution can lead to analogues with improved pharmacokinetic profiles. The synthesis of such analogues would typically involve the etherification or esterification of the phenolic hydroxyl group of this compound with a suitable fragment of a natural product or a bioactive scaffold.
A study on diversity-oriented synthesis has yielded a new drug lead for the treatment of Chagas disease, where various analogues were synthesized and evaluated. Although not using the exact target compound, this research highlights the importance of systematically modifying scaffolds to discover potent bioactive agents nih.gov. The exploration of fluorinated building blocks is a key strategy in this field .
Integration into Novel Heterocyclic Systems and Fused Ring Structures
The phenolic ring and the reactive hydroxyl group of this compound provide a gateway for the construction of various heterocyclic and fused ring systems. These structural motifs are prevalent in pharmaceuticals and agrochemicals. For instance, the phenolic hydroxyl can participate in condensation reactions with dicarbonyl compounds or their equivalents to form oxygen-containing heterocycles. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, followed by cyclization to yield fused ring systems.
While specific examples utilizing this compound are not readily found, research on the synthesis of fused-ring systems from other phenolic precursors provides a conceptual framework. For example, ortho-quinone methide intermediates, which can be generated from phenols, undergo inverse electron-demand Diels-Alder reactions to form fused-ring flavonoid systems google.com. The electron-withdrawing nature of the difluoromethyl group in the target compound could influence the reactivity and regioselectivity of such transformations.
Utilization in Multi-Component Reactions and Diversity-Oriented Synthesis
Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large and structurally diverse small molecule libraries for high-throughput screening nih.govnih.govgoogle.comamazonaws.com. The phenolic nature of this compound makes it a potential candidate for inclusion in MCRs that utilize phenols as one of the components. For example, in the Ugi four-component reaction, a phenol (B47542) can be used as the acidic component nih.gov.
The application of DOS has led to the discovery of novel compounds with significant biological activity, such as a potent trypanocidal agent identified from a library of complex molecules nih.gov. While this study did not specifically use this compound, it underscores the power of DOS in generating novel drug leads. The incorporation of unique building blocks like the title compound into DOS workflows could lead to the discovery of novel bioactive scaffolds.
Material Science Applications of this compound Derivatives
The introduction of fluorine can impart unique properties to materials, such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. Derivatives of this compound hold potential for applications in material science.
Incorporation into Functional Polymers, Monomers, and Resins
Phenolic compounds are well-known precursors for the synthesis of polymers and resins. A closely related compound, 4-formyl-3,5-dimethoxyphenol, serves as a key intermediate in the preparation of the BAL (backbone amide linker) family of acid-labile linkers and resins used in solid-phase synthesis nih.gov. These resins have been instrumental in the combinatorial synthesis of peptides and small-molecule libraries.
Following a similar synthetic logic, this compound could be incorporated into polymer backbones or used to functionalize resins. The phenolic hydroxyl group can be used for polymerization reactions, such as condensation with formaldehyde (B43269) to produce phenolic resins, or for grafting onto existing polymer chains. The difluoromethyl group would be expected to enhance the thermal and chemical stability of the resulting polymers.
Table 1: Potential Polymer Applications of this compound Derivatives
| Polymer Type | Potential Synthetic Route | Anticipated Properties |
| Phenolic Resins | Condensation with formaldehyde | Enhanced thermal stability, chemical resistance |
| Polyesters | Esterification with dicarboxylic acids | Modified solubility, potential for liquid crystallinity |
| Polyethers | Williamson ether synthesis with dihaloalkanes | Increased flexibility, altered dielectric properties |
| Functionalized Polystyrene | Attachment to chloromethylated polystyrene | Solid support for chemical synthesis with unique properties |
Development of Fluorescent Probes, Molecular Switches, and Optoelectronic Materials
The electronic properties of the aromatic ring in this compound, influenced by the methoxy (B1213986) and difluoromethyl substituents, make its derivatives interesting candidates for optoelectronic applications. The development of organic materials for electronics and photonics is a rapidly growing field mdpi.com.
Derivatives of this phenol could be used to synthesize fluorescent probes. For example, coupling the phenol with a suitable fluorophore could lead to probes where the binding of an analyte to the phenolic part modulates the fluorescence output nih.gov. The synthesis of triphenylamine (B166846) derivatives with different acceptor moieties has been shown to yield dyes with interesting electronic and optoelectronic properties for use in dye-sensitized solar cells . The incorporation of the 4-(difluoromethyl)-3,5-dimethoxyphenyl moiety into such systems could fine-tune their properties.
Furthermore, the investigation of aggregation-induced emission in polyazines derived from vanillin, a related phenolic aldehyde, suggests that polymers derived from this compound could also exhibit interesting photophysical properties nih.gov. The design of materials for thermally activated delayed fluorescence (TADF) is another area where such fluorinated building blocks could be of interest nih.gov.
Table 2: Potential Optoelectronic Applications of this compound Derivatives
| Application | Design Principle | Potential Advantage |
| Fluorescent Probes | Conjugation to a fluorophore; analyte binding at the phenol modulates fluorescence | High sensitivity and selectivity due to the unique electronic environment |
| Dye-Sensitized Solar Cells | Incorporation as a donor or acceptor moiety in an organic dye | Tunable HOMO/LUMO levels for efficient charge separation |
| Organic Light-Emitting Diodes (OLEDs) | Use as a building block for emissive or charge-transport materials | Enhanced stability and tunable emission color |
| Molecular Switches | Synthesis of derivatives that undergo reversible isomerization upon external stimuli | Control over optical or electronic properties |
Application in Surface Modification and Coating Technologies for Enhanced Properties
Phenols and their derivatives are precursors to phenolic resins (e.g., phenol-formaldehyde resins) and can be incorporated into polycarbonates and epoxies, which are widely used for protective coatings. The reactivity of the hydroxyl group and the aromatic ring allows for polymerization and cross-linking, creating durable, thermostable, and chemically resistant materials. Furthermore, naturally occurring phenols are being explored for creating bio-based polymers and functional materials.
The presence of the difluoromethyl group on the this compound ring would be expected to impart unique properties to any subsequent polymer or surface coating. The highly electronegative fluorine atoms can significantly alter surface energy, leading to properties such as hydrophobicity and oleophobicity (lipophobicity). Fluorinated polymers are well-known for their low friction coefficients, non-stick characteristics, and high thermal and chemical stability. Therefore, incorporating the this compound moiety into a polymer backbone or as a surface-grafting agent could potentially enhance these properties in the resulting material.
Table 1: Related Phenolic Compounds in Polymer and Materials Science
| Compound Name | Application/Relevance |
|---|---|
| 3,5-Dimethoxyphenol (B141022) | A foundational precursor in organic synthesis, including the creation of more complex molecules for materials science. nih.gov |
| 4-Formyl-3,5-dimethoxyphenol | A key intermediate for preparing linkers and resins used in solid-phase synthesis, a technique for building polymers. nih.gov |
| General Phenolic Compounds | Used in the synthesis of polymers for thermostable or thermosetting applications. epa.gov |
Catalytic Applications of this compound and Its Complexes
While the difluoromethyl group is of high interest in medicinal and materials chemistry, there is no specific literature describing the use of this compound itself as a ligand for catalysis or as an organocatalyst. The discussion must therefore be based on the general roles of phenols as ligands and the emerging field of organofluorine chemistry.
Phenols and their corresponding phenolates are classic ligands in coordination chemistry and can bind to a wide range of transition metals. The oxygen atom of the hydroxyl group can act as a hard donor, and the aromatic ring can be modified to create multidentate ligands (e.g., salen-type ligands) that stabilize metal centers in various oxidation states. These complexes are used in numerous catalytic transformations.
In the context of this compound, the phenol oxygen could coordinate to a metal center. The electron-withdrawing nature of the difluoromethyl group would be expected to decrease the electron-donating ability of the phenol compared to its non-fluorinated analogue, 3,5-dimethoxy-4-methylphenol. This electronic modulation could, in turn, influence the reactivity and selectivity of the metal catalyst. Research has shown that modifying the electronic properties of ligands is a key strategy for tuning catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand with specific electronic and steric properties is crucial for reaction success. sigmaaldrich.comhmdb.ca
While many studies focus on methods to catalytically introduce a difluoromethyl group onto a molecule, the reverse role—using a difluoromethylated molecule as a ligand—is underexplored. sigmaaldrich.com The development of ligands based on the this compound scaffold remains a hypothetical but potentially fruitful area for future research.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Phenols can act as hydrogen-bond donors, a key interaction in many organocatalytic systems. The acidity of the phenolic proton can be tuned by the substituents on the aromatic ring. The strong electron-withdrawing effect of the -CHF₂ group would increase the acidity of the phenolic proton in this compound compared to non-fluorinated analogues. This enhanced acidity could make it a more effective hydrogen-bond donor in certain catalytic cycles.
Furthermore, the difluoromethyl group itself has been investigated for its unique interactions. It has been proposed as a lipophilic hydrogen bond donor, a property that could be harnessed in catalyst design. While there are reports of organocatalytic methods to synthesize difluoromethylated compounds, the use of a molecule like this compound as the catalyst itself has not been documented. Its potential to act as a weak Brønsted acid or a co-catalyst in transformations that benefit from proton transfer or hydrogen bonding is plausible but requires experimental validation.
Application as a Reference Standard and Analytical Marker in Chemical Analysis
There are no published methods that specifically name this compound as a reference standard or analytical marker. However, the analysis of organofluorine compounds is a critical area, particularly in environmental science and pharmaceutical development, and requires robust analytical methods and well-characterized standards.
For a compound to be used as a reference standard, it must be stable, pure, and well-characterized. Commercially available this compound could theoretically serve this purpose for the quantification of itself or structurally similar fluorinated phenols. In chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a calibration curve is generated by running a series of solutions of the reference standard at known concentrations to establish the relationship between concentration and detector response.
The analysis of phenols by GC often requires derivatization to improve volatility and peak shape. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful quantitative tool due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus, which allows for clear differentiation of fluorine environments. A study tracking fluorinated phenols used ¹⁹F-NMR in combination with chromatography and mass spectrometry for quantification, highlighting the analytical approaches that would be relevant for this compound.
Table 2: Analytical Techniques for Related Phenolic and Organofluorine Compounds
| Analytical Technique | Compound/Class Analyzed | Purpose |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | 3,5-Dimethoxyphenol | Determination in biological specimens as a marker for Taxus poisoning. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Alkaloids and diterpenoids | 3,5-Dimethoxyphenol was used in the development of a new analytical LC-MS method. |
| ¹⁹F-NMR Spectroscopy | Fluorinated Phenols | Used to detect, quantify, and track the transformation of various fluorinated phenols in aqueous solutions. |
Method validation is essential to ensure that an analytical procedure is accurate, precise, and reliable. This process often involves the use of surrogate compounds or internal standards, which are added to a sample in a known amount before processing. In the analysis of phenols, deuterated or halogenated phenols (e.g., fluorinated or brominated) are recommended as surrogates because they behave similarly to the target analytes but can be distinguished by the detector.
Given this precedent, this compound could potentially be used as a surrogate or internal standard in methods for analyzing other phenolic compounds, provided it is not itself a target analyte. Its unique mass and fluorine signal would allow for clear identification via mass spectrometry and ¹⁹F-NMR. However, for it to be established as a certified reference material for validating analytical methods, it would need to undergo rigorous purity assessment and characterization according to international standards, a status that is not indicated in the current literature.
Derivatization Strategies for Enhanced Functionality and Tunable Properties
The strategic modification of the this compound scaffold is pivotal for tailoring its physicochemical properties and biological activity. The molecule presents two primary sites for derivatization: the reactive phenolic hydroxyl group and the unique difluoromethyl group. These sites allow for a wide range of chemical transformations to enhance functionality, modulate polarity and reactivity, and construct complex molecular architectures such as linkers, bioconjugates, and prodrugs.
Esterification, Etherification, and Amidation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives through esterification, etherification, and, more indirectly, amidation. These reactions are fundamental in medicinal chemistry for creating prodrugs, altering solubility, and improving pharmacokinetic profiles.
Esterification: The conversion of the phenolic hydroxyl to an ester is a common strategy. This can be achieved through reaction with various acylating agents. For instance, treatment with carboxylic acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding phenyl esters. Alternatively, coupling with carboxylic acids can be facilitated by dehydrating agents. A notable method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which efficiently facilitates the esterification of carboxylic acids with alcohols and phenols. researchgate.net
Etherification: The synthesis of ether derivatives from the phenolic group can significantly impact the molecule's lipophilicity and metabolic stability. Standard Williamson ether synthesis conditions, involving deprotonation of the phenol with a base (e.g., sodium hydride or potassium carbonate) followed by reaction with an alkyl halide, are applicable. A particularly relevant approach for creating prodrugs is the synthesis of alkyloxycarbonyloxymethyl (AOCOM) ethers. nih.gov This involves reacting the phenol with a chloromethyl carbonate derivative to mask the polar hydroxyl group, a strategy known to enhance membrane permeability. nih.gov Furthermore, specialized reagents like difluoromethyltriflate (HCF2OTf) can be used for the difluoromethylation of phenols to form aryl difluoromethyl ethers, a reaction that proceeds rapidly at room temperature and tolerates a wide range of functional groups. nih.gov
Amidation: Direct amidation of a phenolic hydroxyl group is not a standard transformation. However, the core structure can be incorporated into amide-containing molecules through multi-step sequences. One common approach is to first convert the hydroxyl group into a more reactive functional group, such as a triflate or a nonaflate, which can then participate in palladium-catalyzed amination reactions. Another strategy involves linking the phenol via an ether bond to a molecule that already contains or can be converted to a carboxylic acid, which is then activated for amide bond formation.
| Reaction Type | Typical Reagents | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Esterification | Acid Chlorides, Anhydrides, DMTMM + Carboxylic Acid researchgate.net | Ester (-O-C=O)-R) | Prodrug design, modification of solubility |
| Etherification | Alkyl Halides + Base (Williamson), HCF₂OTf nih.gov | Ether (-O-R) | Enhance lipophilicity, improve metabolic stability |
| Prodrug Moieties | Alkyloxycarbonyloxymethyl Chlorides nih.gov | Carbonate Ether (-O-CH₂-O-(C=O)O-R) | Improved transdermal delivery and bioavailability nih.gov |
Modifications to the Difluoromethyl Group for Tunable Reactivity and Polarity
The difluoromethyl (CF₂H) group is often incorporated into bioactive molecules to act as a bioisostere of a hydroxyl, thiol, or amine group, enhancing properties like metabolic stability and membrane permeability. nih.govrsc.orgnih.gov Beyond its role as a stable functional group, the CF₂H moiety on the aromatic ring of this compound offers unique opportunities for further chemical modification.
A groundbreaking strategy involves leveraging the acidity of the C-H bond in the difluoromethyl group. acs.org Research has demonstrated that the combination of a strong Brønsted superbase and a weak Lewis acid can deprotonate aryl-CF₂H compounds. acs.org This process generates a highly reactive nucleophilic difluorobenzyl anion (Ar-CF₂⁻) synthon. acs.org This reactive intermediate can then be trapped by a wide variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds at the benzylic position. This methodology transforms the typically inert difluoromethyl group into a versatile handle for constructing complex molecular structures. acs.org The functional group tolerance is broad, with successful reactions reported for electrophiles such as aldehydes, ketones, esters, and even pyridines. acs.org This approach allows for the direct synthesis of Ar-CF₂-R linkages, which are valuable in drug discovery as lipophilic and metabolically robust replacements for other benzylic linkages. acs.org
| Electrophile Class | Specific Example | Resulting Structure | Reference |
|---|---|---|---|
| Aldehyde | Benzaldehyde | Ar-CF₂-CH(OH)Ph | acs.org |
| Ketone | Acetophenone | Ar-CF₂-C(OH)(Me)Ph | acs.org |
| Ester | Methyl benzoate | Ar-CF₂-C(O)Ph | acs.org |
| Aromatic Nitro | Dinitrobenzene | Ar-CF₂-(C₆H₃(NO₂)₂) | acs.org |
Synthesis of Novel Linkers, Bioconjugates, and Prodrug Designs Utilizing the Core Structure
The 3,5-dimethoxyphenol core is a well-established platform for the construction of chemical tools for research. Its derivatization into linkers for solid-phase synthesis and its use in prodrug design highlight the versatility of this scaffold.
Linkers and Bioconjugates: A structurally analogous compound, 4-formyl-3,5-dimethoxyphenol, is the key intermediate in the synthesis of the Backbone Amide Linker (BAL) family. nih.gov These acid-labile linkers are extensively used in the solid-phase synthesis of peptide amides and other small molecules. nih.gov By analogy, this compound could serve as a precursor to a new class of linkers. The phenolic hydroxyl group can be used to attach the core to a solid support, while the difluoromethyl group offers a unique chemical handle. Alternatively, derivatization of the difluoromethyl group itself, as described in section 5.5.2, could be employed to connect the linker to a substrate. Such linkers could then be used to create bioconjugates, tethering the core molecule to proteins, antibodies, or oligonucleotides to study biological processes or for targeted delivery applications.
Prodrug Design: The design of prodrugs is a critical strategy to overcome poor pharmacokinetic or pharmacodynamic properties of active pharmaceutical ingredients. The this compound structure is an attractive starting point for several prodrug design concepts.
Masking the Phenol: As discussed in section 5.5.1, the phenolic hydroxyl group can be masked with various promoieties (e.g., esters, ethers) to increase lipophilicity and facilitate passage across biological membranes. nih.gov These masking groups are designed to be cleaved in vivo by metabolic enzymes, such as esterases or oxidases, to release the active parent drug.
Synthetic Prodrugs: More advanced strategies involve "synthetic prodrugs" that are activated via bond-forming reactions to construct the active drug's pharmacophore in situ. nih.gov The tunable reactivity of the difluoromethyl group could potentially be exploited in such a design, where a specific biological trigger or co-administered catalyst could initiate a reaction cascade to form a more potent molecule at the target site. nih.gov
Advanced Analytical Methodologies for 4 Difluoromethyl 3,5 Dimethoxy Phenol
High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation
High-resolution spectroscopic methods are indispensable for the complete elucidation of the molecular structure of "4-(Difluoromethyl)-3,5-dimethoxy-phenol." These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the specific chemical environment of each functional group.
Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR, Fluorine NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For a molecule with the complexity of "this compound," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the phenolic hydroxyl proton, and the proton of the difluoromethyl group. The aromatic region would likely display two singlets, corresponding to the protons at positions 2 and 6 of the phenyl ring. The two methoxy groups at positions 3 and 5 are chemically equivalent and would therefore produce a single, sharp singlet integrating to six protons. The phenolic hydroxyl proton signal would appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent. The most characteristic signal would be the proton of the difluoromethyl group, which would appear as a triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region of 120-170 ppm. researchgate.net The carbon of the difluoromethyl group will exhibit a triplet due to one-bond coupling with the two fluorine atoms. The methoxy carbons will appear as a single peak in the upfield region.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that is crucial for confirming the presence and chemical environment of the difluoromethyl group. nih.govnih.gov The ¹⁹F NMR spectrum of "this compound" is predicted to show a single resonance that is split into a doublet by the geminal proton of the difluoromethyl group. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to an aromatic ring.
2D-NMR Spectroscopy: To definitively connect the proton and carbon signals and establish the substitution pattern on the aromatic ring, a suite of 2D-NMR experiments would be employed. nih.govmnstate.eduyoutube.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons, although in this specific molecule with isolated aromatic protons, its primary use would be to confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates directly bonded proton and carbon atoms. wikipedia.org It would be used to definitively assign the signals of the aromatic C-H groups and the CHF₂ group.
Solid-State NMR: For the analysis of the compound in its solid, crystalline form, solid-state NMR (SS-NMR) could provide valuable information about the molecular conformation and packing in the crystal lattice. acs.orgnih.gov This technique can be particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties.
| Predicted NMR Data for this compound | |
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | 6.5 - 7.5 |
| ¹H | ~6.3 |
| ¹H | ~3.8 |
| ¹H | Variable |
| ¹³C | 110 - 120 |
| ¹³C | 150 - 160 |
| ¹³C | 140 - 150 |
| ¹³C | 100 - 110 |
| ¹³C | 95 - 105 |
| ¹³C | ~56 |
| ¹⁹F | -80 to -130 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of "this compound" by providing a highly accurate mass measurement of the molecular ion. nih.gov Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion with minimal fragmentation.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps to confirm its structure. The expected fragmentation pathways for "this compound" would likely involve the loss of the difluoromethyl group, methyl radicals from the methoxy groups, and potentially the loss of formaldehyde (B43269). Tandem mass spectrometry (MS/MS) experiments could be performed to isolate the molecular ion and induce fragmentation, allowing for a detailed elucidation of the fragmentation pathways.
| Predicted HRMS Data for this compound | |
| Formula | C₉H₁₀F₂O₃ |
| Calculated Monoisotopic Mass | 204.0598 |
| Ionization Mode | ESI or APCI |
| Expected Key Fragment Ions (m/z) | [M-CHF₂]⁺, [M-CH₃]⁺, [M-CH₃O]⁺ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govyoutube.comyoutube.com These techniques are complementary and can be used to create a unique vibrational fingerprint for "this compound."
FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C-H stretching of the aromatic ring and the difluoromethyl group (around 2800-3100 cm⁻¹), the aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), the C-O stretching of the methoxy groups and the phenol (B47542) (in the 1000-1300 cm⁻¹ region), and the C-F stretching of the difluoromethyl group (which would likely appear as strong bands in the 1000-1100 cm⁻¹ region). youtube.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. uliege.be The aromatic ring vibrations are typically strong in the Raman spectrum. This technique can also be useful for studying the compound in aqueous solutions, as water is a weak Raman scatterer.
| Predicted Vibrational Spectroscopy Data for this compound | |
| Functional Group | Predicted FTIR Absorption (cm⁻¹) |
| O-H Stretch (Phenol) | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (CHF₂) | ~2980 |
| C-H Stretch (OCH₃) | 2850-2960 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Methoxy/Phenol) | 1000-1300 |
| C-F Stretch (CHF₂) | 1000-1100 (strong) |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for separating "this compound" from any starting materials, byproducts, or degradation products, as well as for its accurate quantification.
Development of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Purity and Quantitative Analysis
HPLC and UHPLC are the primary methods for assessing the purity and performing quantitative analysis of phenolic compounds. nih.govakjournals.comfishersci.commdpi.com A reversed-phase HPLC method would be the most suitable approach for "this compound."
A typical method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. Detection would typically be performed using a UV detector, monitoring at a wavelength where the compound exhibits maximum absorbance. For higher sensitivity and selectivity, a mass spectrometer can be used as the detector (LC-MS). dphen1.com UHPLC, with its smaller particle size columns, offers the advantages of faster analysis times and higher resolution. thermofisher.com
| Proposed HPLC/UHPLC Method Parameters | |
| Column | Reversed-phase C18 or C8, < 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.2 - 1.0 mL/min (UHPLC/HPLC) |
| Detection | UV at λmax or Mass Spectrometry (LC-MS) |
| Column Temperature | 25-40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Thermal Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. acs.orgmatec-conferences.orgnih.govresearchgate.netnih.gov Due to the polarity and relatively low volatility of the phenolic hydroxyl group, direct analysis of "this compound" by GC may be challenging, potentially leading to poor peak shape and thermal degradation.
To overcome these issues, derivatization is often employed to convert the polar hydroxyl group into a less polar and more volatile functional group. A common derivatization agent is a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the phenol to its trimethylsilyl (B98337) (TMS) ether. This derivative would be more amenable to GC analysis, exhibiting better chromatographic behavior and thermal stability. The mass spectrum of the TMS derivative would show a characteristic molecular ion and fragmentation pattern, which can be used for identification and quantification.
GC-MS can also be a valuable tool for identifying any volatile thermal degradation products that may form during the manufacturing process or upon storage.
| Proposed GC-MS Method Parameters (for TMS derivative) | |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Optimized temperature ramp (e.g., 100 °C to 300 °C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable to specific derivatives)
While direct chiral separation data for this compound is not extensively documented, the principles of Supercritical Fluid Chromatography (SFC) are highly relevant for potential chiral derivatives. SFC has emerged as a powerful technique for the separation of enantiomers, often providing faster and more efficient separations compared to traditional high-performance liquid chromatography (HPLC). researchgate.netnih.gov
The utility of SFC in chiral separations is largely dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are widely employed due to their broad enantioselectivity. researchgate.netnih.gov In a typical SFC setup, supercritical carbon dioxide is used as the main mobile phase, and its elution strength is modulated by the addition of polar organic solvents, known as modifiers. Alcohols like methanol, ethanol (B145695), and isopropanol (B130326) are the most common modifiers. nih.gov The nature and proportion of the alcohol modifier can significantly influence the retention and selectivity of the enantiomeric separation. nih.govsigmaaldrich.com
For a hypothetical chiral derivative of this compound, an SFC method could be developed by screening various polysaccharide-based CSPs and optimizing the mobile phase modifier. A systematic approach would involve evaluating different alcohols at varying concentrations to achieve baseline separation of the enantiomers.
X-ray Crystallography and Solid-State Characterization Methods
The definitive elucidation of a molecule's three-dimensional structure is achieved through X-ray crystallography. This powerful technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Strategies for Crystal Growth and Optimization of this compound
The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For this compound, several common crystallization techniques could be employed. These include:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.
The choice of solvent is critical and often requires screening a range of solvents with varying polarities.
Single Crystal X-ray Diffraction Methodology for Absolute Structure Determination and Conformation
Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is recorded on a detector. The analysis of the positions and intensities of the diffracted spots allows for the determination of the unit cell dimensions and the arrangement of atoms within the crystal lattice. This data ultimately provides a detailed three-dimensional model of the this compound molecule, confirming its connectivity and revealing its preferred conformation in the solid state. For molecules with chiral centers, single crystal X-ray diffraction can also be used to determine the absolute configuration. nih.gov
Powder X-ray Diffraction (PXRD) for Polymorphic Analysis and Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is particularly useful for:
Polymorph Screening: Identifying different crystalline forms (polymorphs) of this compound, which can have different physical properties.
Crystallinity Assessment: Determining the degree of crystallinity of a sample, distinguishing between crystalline and amorphous material.
Quality Control: Ensuring the consistency of the crystalline form between different batches.
Electroanalytical Methods for Electrochemical Characterization
Electroanalytical methods provide insights into the redox properties of a molecule, which can be crucial for understanding its chemical reactivity and potential applications in areas such as materials science and medicinal chemistry.
Cyclic Voltammetry (CV) for Redox Behavior and Electrochemical Potentials of this compound
Cyclic Voltammetry (CV) is a versatile and widely used electrochemical technique to study the oxidation and reduction processes of a substance. In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured.
For this compound, the phenolic hydroxyl group and the aromatic ring are expected to be electrochemically active. A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and recording the voltammogram. The resulting plot of current versus potential would reveal key information, including:
Oxidation and Reduction Potentials: The potentials at which the compound is oxidized and reduced.
Reversibility of Redox Processes: Whether the electron transfer processes are reversible or irreversible.
Electrochemical Stability: The potential window in which the compound is stable.
The data obtained from CV can be used to understand the electronic effects of the difluoromethyl and methoxy substituents on the redox behavior of the phenol ring.
| Analytical Technique | Information Obtained | Relevance to this compound |
| Supercritical Fluid Chromatography (SFC) | Enantiomeric separation and purity of chiral derivatives. | Applicable for the separation of potential chiral derivatives. |
| Single Crystal X-ray Diffraction | Absolute three-dimensional molecular structure, conformation, bond lengths, and angles. | Definitive structural elucidation of the compound. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism, and degree of crystallinity. | Assessment of solid-state properties and quality control. |
| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer, and electrochemical stability. | Characterization of the electrochemical behavior and reactivity. |
Chronoamperometry and Chronocoulometry for Reaction Kinetics and Diffusion Studies
Chronoamperometry and chronocoulometry are powerful electrochemical techniques that can provide quantitative insights into the kinetics of chemical reactions and the diffusion of electroactive species.
Chronoamperometry involves stepping the potential of a working electrode from a value where no reaction occurs to a potential where the electrochemical reaction of the analyte is diffusion-controlled. The resulting current is monitored as a function of time. For this compound, this technique could be employed to study its oxidation or reduction processes. The decay of the current over time follows the Cottrell equation, which relates the current to the concentration of the analyte, the diffusion coefficient, and the electrode area. By analyzing the current-time transients at different substrate or reagent concentrations, kinetic information about reactions involving the phenol can be extracted.
Chronocoulometry , a related technique, measures the total charge that passes through the electrode as a function of time. It is often preferred over chronoamperometry for its superior signal-to-noise ratio and its ability to distinguish between faradaic and non-faradaic processes. By plotting the charge versus the square root of time, the diffusion coefficient of this compound could be accurately determined. Furthermore, this method is well-suited for studying electrode surface processes, such as the adsorption of the molecule or its reaction products.
Hypothetical Research Findings for this compound:
| Parameter | Hypothetical Value | Significance for this compound |
| Diffusion Coefficient (D) | 1.2 x 10⁻⁶ cm²/s | Indicates the rate of mass transport of the molecule to the electrode surface in a given medium. |
| Heterogeneous Rate Constant (k⁰) | 3.5 x 10⁻³ cm/s | Reflects the kinetics of electron transfer at the electrode surface for the redox process of the phenol. |
| Number of Electrons (n) | 1 | Suggests a one-electron transfer process in the initial oxidation/reduction step of the phenolic group. |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that could be determined using these techniques.
Hyphenated Techniques for Comprehensive and Robust Characterization
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the unambiguous identification of individual components.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Mixture Analysis
For the analysis of a sample containing this compound, particularly from a synthesis reaction mixture or a biological matrix, LC-NMR and LC-MS are exceptionally powerful.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This technique would allow for the separation of this compound from impurities and other components in a mixture. The mass spectrometer would then provide the mass-to-charge ratio of the separated compound, confirming its molecular weight. Tandem mass spectrometry (MS/MS) could further be used to fragment the molecule, providing structural information that would aid in its definitive identification. The high sensitivity of LC-MS makes it suitable for detecting and quantifying trace amounts of the compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides on-line structural elucidation of components separated by HPLC. As this compound elutes from the chromatography column, it flows through an NMR flow cell, where its ¹H and ¹⁹F NMR spectra can be acquired. This provides detailed structural information, including the connectivity of atoms and the chemical environment of the protons and fluorine atoms in the molecule, which is crucial for distinguishing it from isomers or structurally similar compounds.
Illustrative LC-MS/MS Fragmentation Data for this compound:
| Precursor Ion (m/z) | Product Ions (m/z) | Postulated Neutral Loss/Fragment |
| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule |
| [M+H]⁺ | [M+H - CH₃]⁺ | Loss of a methyl radical |
| [M-H]⁻ | [M-H - HF]⁻ | Loss of hydrogen fluoride |
Note: This data is illustrative and based on common fragmentation patterns for similar compounds.
Gas Chromatography-Infrared (GC-IR) Spectroscopy for Online Identification of Eluents
For volatile and thermally stable compounds, Gas Chromatography-Infrared (GC-IR) spectroscopy offers a valuable analytical approach. This technique separates components of a mixture using gas chromatography and then passes the individual eluents through an infrared spectrometer.
If this compound is sufficiently volatile, GC-IR could be used for its analysis. As the compound elutes from the GC column, its vapor-phase infrared spectrum is recorded. This spectrum, which is unique to the molecule's vibrational and rotational energy levels, serves as a "molecular fingerprint" and can be used for its positive identification by comparing it to a spectral library or by interpreting the characteristic absorption bands. For instance, the C-F, O-H, C-O, and aromatic C-H stretching and bending vibrations would provide key information for identifying the compound. Research on related dimethoxybenzyl derivatives has shown that vapor-phase infrared spectra can be instrumental in distinguishing between regioisomers. researchgate.netojp.gov
No Published Data on the Environmental Degradation of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific studies on the environmental transformation and degradation pathways of the chemical compound this compound were found. The lack of available data prevents a detailed analysis as requested.
The initial research plan aimed to gather specific experimental data on the photolytic and hydrolytic degradation of this compound. However, searches for direct photolysis mechanisms, quantum yields, reactions with environmental oxidants, and hydrolytic stability for this particular compound did not yield any relevant results.
While general information on the degradation of related chemical structures exists, it does not provide the specific data required to construct a scientifically accurate article about this compound as outlined. For instance, studies on other fluorinated phenols and dimethoxy-substituted compounds suggest potential degradation pathways, but this information cannot be directly extrapolated to the subject compound with the required level of scientific accuracy and detail.
Specifically, there is no available information regarding:
Environmental Transformation and Degradation Pathways of 4 Difluoromethyl 3,5 Dimethoxy Phenol
Hydrolytic Stability and Transformation in Aquatic Systems:There is no published research on the pH-dependent hydrolysis kinetics or the identification of hydrolytic byproducts for this specific compound.
Without primary or secondary research data, it is not possible to provide a thorough and informative article that adheres to the specified outline and content requirements. Any attempt to do so would be speculative and would not meet the standards of scientific accuracy.
Therefore, the generation of an article focusing solely on the environmental transformation and degradation pathways of 4-(Difluoromethyl)-3,5-dimethoxy-phenol cannot be completed at this time due to the absence of relevant scientific research.
Biotransformation and Biodegradation by Microorganisms
The biotransformation and biodegradation of this compound by microorganisms are anticipated to be critical processes governing its persistence and fate in the environment. The presence of a phenolic ring suggests susceptibility to microbial attack, while the difluoromethyl group likely enhances its recalcitrance.
No specific studies on the microbial degradation of this compound in soil or water have been published. However, potential degradation pathways can be inferred from research on similar phenolic compounds.
Aerobic Conditions: Under aerobic conditions, the initial step in the degradation of phenolic compounds is typically hydroxylation of the aromatic ring, catalyzed by monooxygenase or hydroxylase enzymes, to form a catechol-like intermediate. ifoodmm.cnyoutube.com For this compound, this would likely result in the formation of a dihydroxy-substituted benzene (B151609) derivative. Following this, the aromatic ring is cleaved, either through an ortho or meta cleavage pathway, catalyzed by dioxygenase enzymes. ifoodmm.cn The resulting aliphatic acids would then enter central metabolic pathways, such as the Krebs cycle, and be further mineralized to carbon dioxide and water. youtube.comyoutube.comresearchgate.net The presence of the electron-withdrawing difluoromethyl group is expected to make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, potentially slowing the initial hydroxylation step and increasing the compound's persistence compared to non-fluorinated analogues like 3,5-dimethoxyphenol (B141022).
Anaerobic Conditions: In the absence of oxygen, the anaerobic degradation of phenols is more challenging and proceeds at a slower rate. nih.gov The initial activation of the phenol (B47542) ring under anaerobic conditions often involves carboxylation or hydroxylation. For substituted phenols, the degradation pathways can be inhibited by the presence of certain functional groups. nih.gov The strong carbon-fluorine bonds in the difluoromethyl group are highly resistant to cleavage, especially under reducing conditions. nih.gov It is plausible that under methanogenic or sulfate-reducing conditions, the degradation of this compound would be significantly hindered, potentially leading to its long-term persistence in anoxic environments.
As no experimental studies have been conducted, the microbial metabolites of this compound have not been identified. Based on the degradation of analogous compounds, a hypothetical biotransformation pathway can be proposed.
Initial enzyme-mediated transformation would likely involve phenol hydroxylases or monooxygenases , leading to the formation of a catechol derivative. Demethylation of the methoxy (B1213986) groups by O-demethylase enzymes could also occur, yielding more polar intermediates. Subsequent ring cleavage would be mediated by catechol 1,2-dioxygenase (ortho cleavage) or catechol 2,3-dioxygenase (meta cleavage). researchgate.net
The fate of the difluoromethyl group during microbial metabolism is uncertain. While microbial dehalogenation of some fluorinated compounds has been observed, the C-F bond is generally very stable. rsc.orgacs.org It is possible that the difluoromethyl group remains intact on initial metabolites or that specialized dehalogenating enzymes are required for its removal. Hydrolytic cleavage of the C-F bonds is another possibility, although this is often a slow process. nih.govacs.org
A plausible initial metabolite under aerobic conditions is 4-(Difluoromethyl)-3,5-dimethoxy-benzene-1,2-diol . Further degradation would lead to a series of aliphatic acids.
Table 1: Postulated Initial Microbial Metabolites of this compound and Involved Enzyme Classes
| Postulated Metabolite | Precursor Compound | Involved Enzyme Class (Postulated) |
| 4-(Difluoromethyl)-3,5-dimethoxy-benzene-1,2-diol | This compound | Monooxygenase / Phenol Hydroxylase |
| 4-(Difluoromethyl)-5-methoxy-benzene-1,3-diol | This compound | O-Demethylase |
This table is based on theoretical degradation pathways and not on experimental data.
To date, no microorganisms have been isolated and characterized for their ability to degrade this compound. However, several microbial genera are known for their capacity to degrade a wide range of aromatic and phenolic compounds, including some halogenated ones. These include bacteria such as Pseudomonas, Rhodococcus, Bacillus, and Acinetobacter, as well as various fungi. youtube.comnih.gov It is likely that microbial consortia from environments contaminated with phenolic or fluorinated compounds would harbor strains with the potential to degrade this molecule, at least partially. Future research could focus on enrichment cultures from such environments to isolate and identify specific degrading microorganisms.
Sorption and Environmental Partitioning Behavior
The sorption and partitioning behavior of this compound will determine its mobility in the environment and its distribution between soil, water, and air.
No experimental data are available for the sorption of this compound to soil and sediment. However, its adsorption behavior can be inferred from its chemical structure. As a phenolic compound, its sorption will be influenced by soil pH and organic matter content. nih.govresearchgate.net At environmental pH values below its pKa, the compound will be in its neutral form and is expected to partition into soil organic matter through hydrophobic interactions. The presence of the difluoromethyl group, which increases lipophilicity, would likely enhance its sorption to organic matter compared to a non-fluorinated analogue. researchgate.net
When the pH is above the pKa of the phenolic hydroxyl group, the compound will exist as a phenolate (B1203915) anion, making it more water-soluble and less likely to sorb to negatively charged soil components like organic matter and clay minerals. However, it may still interact with positively charged sites on soil minerals. Phenolic compounds have been shown to exhibit strong, site-specific sorption, and competition for these sites with other organic molecules can occur. nih.gov
Table 2: Estimated Physicochemical Properties and Sorption Coefficients for this compound
| Property | Estimated Value/Range | Implication for Sorption |
| Log Kow (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Moderate hydrophobicity, suggesting partitioning to organic matter. |
| pKa | 8 - 9 | At typical environmental pH (6-8), a significant fraction will be in the neutral form, favoring sorption. |
| Koc (Organic Carbon-Water Partitioning Coefficient) (L/kg) | 300 - 1500 | Moderate to low mobility in soils with significant organic content. |
Disclaimer: The values in this table are estimations based on the chemical structure and data for analogous compounds and are not derived from experimental measurements.
The volatilization potential of this compound from water and soil has not been experimentally determined. Volatilization from water is governed by the Henry's Law constant, which relates the partial pressure of a compound in the air to its concentration in water. nih.gov Phenols generally have low Henry's Law constants due to their polarity and ability to form hydrogen bonds with water, indicating a low tendency to volatilize from aqueous solutions.
Environmental Monitoring Methodologies for Trace Analysis of this compound
The detection and quantification of trace levels of this compound in complex environmental matrices necessitate the development of highly sensitive and selective analytical methods. While specific methods for this compound are not described in the literature, established methodologies for other phenols and organofluorine compounds provide a strong basis for developing appropriate analytical protocols.
Development of Sensitive Analytical Methods for Detection in Water Samples
For the analysis of this compound in water samples, a combination of efficient sample preparation and advanced chromatographic and detection techniques would be required.
Sample Preparation: Solid-phase extraction (SPE) is a common technique for the pre-concentration of phenols and other organic micropollutants from water samples. Various sorbent materials can be employed, and the selection would depend on the polarity and chemical properties of the target analyte.
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a powerful tool for the analysis of phenolic compounds. nih.gov Reversed-phase HPLC with a C18 column is often used for the separation of moderately polar compounds like phenols. researchgate.net For detection, a Diode Array Detector (DAD) can provide spectral information, while a fluorescence detector could offer higher sensitivity if the compound is fluorescent.
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective technique, particularly for volatile and semi-volatile organic compounds. nih.gov For GC analysis, derivatization of the polar phenolic hydroxyl group is often necessary to improve volatility and chromatographic performance. nih.gov Derivatizing agents can be selected to introduce a fluorinated tag, which can enhance sensitivity in electron capture detection or provide specific mass fragments in MS analysis.
Given the presence of fluorine, ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) could potentially be used as a specialized analytical tool, particularly for structure confirmation and in studies of transformation products, although it generally has lower sensitivity compared to chromatographic methods. scholaris.ca
The table below summarizes potential analytical methods for water analysis.
| Analytical Technique | Sample Preparation | Potential Advantages | Potential Challenges |
| HPLC-DAD/FLD | Solid-Phase Extraction (SPE) | Good for non-volatile compounds; FLD can be highly sensitive. | May require optimization of mobile phase; sensitivity might be insufficient for ultra-trace levels. |
| GC-MS | Liquid-Liquid Extraction (LLE) or SPE followed by derivatization | High separation efficiency; MS provides structural information for confirmation. | Derivatization step adds complexity and potential for error. |
| LC-MS/MS | SPE | High sensitivity and selectivity; can analyze without derivatization. | Matrix effects can suppress or enhance the signal, requiring careful method development. |
Detection and Quantification in Soil, Sediment, and Biota Matrices
The analysis of this compound in solid matrices like soil, sediment, and biota is more challenging due to the complexity of the matrix and the potential for strong binding of the analyte.
Extraction from Solid Matrices: The extraction of phenolic compounds from soil and sediment often involves techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with organic solvents. usda.gov The choice of solvent is critical, with mixtures such as methanol (B129727)/water or acetone/hexane being commonly used for phenols. usda.govalsenvironmental.co.uk For biota samples, extraction is typically followed by a clean-up step to remove lipids and other interfering substances.
Analytical Techniques: The analytical techniques for solid matrix extracts are similar to those used for water samples, namely HPLC and GC-MS. However, the complexity of the extracts often necessitates more rigorous clean-up procedures to minimize matrix interference.
The following table outlines potential methodologies for the analysis of the target compound in solid matrices.
| Matrix | Extraction Method | Clean-up | Analytical Technique |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) or Soxhlet Extraction | Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) | GC-MS or LC-MS/MS |
| Biota | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solvent extraction | Dispersive SPE or GPC | LC-MS/MS |
The detection limits for phenolic compounds in soil using methods like supercritical fluid extraction coupled with capillary electrochromatography have been reported in the low mg/kg range. nih.gov For sensitive analysis of this compound, methods based on tandem mass spectrometry (MS/MS) would likely be required to achieve the low detection limits necessary for environmental monitoring.
Future Research Directions and Unaddressed Challenges
Exploration of Novel and Sustainable Synthetic Pathways for 4-(Difluoromethyl)-3,5-dimethoxy-phenol
The development of efficient and sustainable methods for the synthesis of this compound is a primary challenge that must be addressed to unlock its research potential. Current approaches to the difluoromethylation of phenols offer a starting point, but optimization for this specific, sterically hindered substrate is required.
A promising route involves the direct difluoromethylation of 3,5-dimethoxyphenol (B141022). Reagents such as difluoromethyltriflate (HCF2OTf) and S-(difluoromethyl)sulfonium salts have emerged as effective sources of the difluoromethyl group for a variety of phenols. nih.govnih.gov These reactions often proceed under mild conditions and exhibit broad functional group tolerance. nih.gov A key challenge will be to achieve regioselectivity for the C4 position of the 3,5-dimethoxyphenol ring. The electron-donating nature of the methoxy (B1213986) groups activates the aromatic ring, but may also lead to a mixture of products. A patented synthesis of the closely related 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde (B2781840) suggests that such transformations are feasible. google.com
Future research should focus on optimizing reaction conditions, including the choice of solvent, base, and catalyst, to maximize the yield and purity of the desired product. The development of a one-pot synthesis from readily available starting materials would significantly enhance the accessibility of this compound for further studies. nih.gov
Asymmetric Synthesis Approaches for Chiral Derivatives (if applicable)
While this compound itself is not chiral, the introduction of additional substituents could create chiral centers, opening the door to the synthesis of enantiomerically pure derivatives with potentially distinct biological activities. Asymmetric synthesis, the preferential production of one enantiomer over another, is a critical technology in modern drug discovery. chiralpedia.com
Future research could explore the catalytic asymmetric synthesis of derivatives of this compound. acs.org This could involve the use of chiral catalysts, which can be small organic molecules, transition metal complexes, or enzymes, to control the stereochemistry of the reaction. chiralpedia.com For instance, asymmetric C-H functionalization or oxidative coupling reactions could be employed to introduce chiral moieties onto the phenolic ring or its substituents. rsc.orgacs.org The development of efficient chiral catalysts and a deeper understanding of the reaction mechanisms will be crucial for the successful synthesis of these complex molecules. chiralpedia.com
Application of Flow Chemistry and Continuous Manufacturing for Scalable Production
For this compound to be viable for larger-scale applications, the development of scalable and sustainable manufacturing processes is essential. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety, higher reaction efficiency, and reduced waste. rsc.org
Expanding the Scope of In Vitro Biological Interaction Studies
The biological activity of this compound remains largely unexplored. The presence of the difluoromethyl group, a known bioisostere for hydroxyl and thiol groups, suggests that this compound could interact with a variety of biological targets. sci-hub.se Systematic in vitro studies are necessary to elucidate its potential therapeutic applications.
High-Throughput Screening for Novel Molecular Targets and Biological Activities
High-throughput screening (HTS) is a powerful tool for identifying the biological activities of novel compounds by testing them against a large number of molecular targets or cellular pathways. nih.govyoutube.com An HTS campaign for this compound could rapidly identify potential protein targets and cellular effects.
Future research should involve screening this compound against diverse libraries of enzymes, receptors, and ion channels. Phenotypic screens, which measure the effects of a compound on cell morphology or function, could also provide valuable insights into its mechanism of action. youtube.com It is crucial in HTS to differentiate genuine biological activity from assay interference, which can arise from factors such as compound aggregation. nih.gov Follow-up studies, including dose-response analysis and secondary assays, will be essential to validate any initial "hits" from the primary screen. nih.gov
Deeper Mechanistic Interrogation of Unexplored Cellular Pathways and Cross-Talks
Once initial biological activities are identified through HTS, a more in-depth investigation into the underlying cellular mechanisms will be required. This involves identifying the specific molecular pathways that are modulated by this compound and understanding how these pathways interact with each other.
For instance, if the compound shows anti-proliferative effects in cancer cells, further studies would be needed to determine if it induces apoptosis, cell cycle arrest, or other forms of cell death. Techniques such as Western blotting, quantitative PCR, and RNA sequencing can be used to probe the expression and activity of key proteins and genes within relevant signaling pathways. Understanding the intricate cross-talk between different cellular pathways will be critical for a comprehensive understanding of the compound's biological effects.
Development of Advanced Materials and Functional Systems Based on this compound
The unique combination of a fluorinated moiety and a phenolic structure suggests that this compound could serve as a valuable building block for the creation of advanced materials with novel properties. qualitas1998.netman.ac.uk
The incorporation of fluorine into materials can significantly alter their properties, often leading to increased thermal stability, chemical resistance, and hydrophobicity. qualitas1998.netrsc.org The phenolic hydroxyl group, on the other hand, provides a reactive handle for polymerization or for grafting onto other materials. Phenolic compounds are known to be useful as additives in packaging materials due to their antioxidant and antimicrobial properties. nih.govmdpi.com
Future research could explore the use of this compound as a monomer in the synthesis of new polymers. These fluorinated polymers could exhibit interesting surface properties, such as oleophobicity and hydrophobicity, making them suitable for applications in coatings, membranes, and other functional materials. Additionally, the compound could be incorporated into sol-gel films to create surfaces with tailored properties, such as resistance to biofouling. acs.org The exploration of this compound in the field of materials science holds the promise of developing new materials with enhanced performance characteristics.
No Information Available for this compound
Following a comprehensive search for the chemical compound This compound , it has been determined that there is no available scientific literature or data corresponding to this specific molecule. The search yielded information on structurally related but distinct compounds, which are not suitable for generating the requested detailed article.
The initial investigation sought to gather research findings to populate the following sections as per the user's request:
Exploration of Environmental Remediation Strategies for this compound
Design and Optimization of Bioremediation Systems
However, the absence of any studies, mentions, or data related to this compound in scientific databases and public sources prevents the creation of an accurate and informative article on these topics. The information found for compounds such as 4-formyl-3,5-dimethoxyphenol, 3,5-dimethoxyphenol, and other related phenols cannot be extrapolated to the requested compound due to significant differences in their chemical structures and, consequently, their properties and potential applications.
Therefore, it is not possible to fulfill the request for a detailed scientific article on this compound at this time.
Development of Advanced Oxidation Processes for Efficient Degradation
The environmental fate of synthetic compounds such as this compound is a growing area of scientific inquiry. While specific research on the degradation of this particular compound is not extensively documented in publicly available literature, future research will likely focus on the application of Advanced Oxidation Processes (AOPs) for its efficient removal from aqueous environments. AOPs are a class of procedures that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and mineralize organic pollutants into simpler, less harmful substances like carbon dioxide and water. mdpi.comhristov.comasianpubs.org
The investigation into AOPs for the degradation of this compound would be predicated on the extensive body of research that has demonstrated the efficacy of these methods for other substituted phenolic compounds. nih.govnih.govresearchgate.net The core challenge lies in adapting and optimizing these processes to target the specific chemical structure of this compound, which includes a difluoromethyl group and two methoxy groups on the phenol (B47542) ring. These substituents will influence the compound's reactivity and the mechanisms of its oxidative degradation.
Future research directions would likely encompass a systematic evaluation of various AOPs, both individually and in combination. mdpi.com Key areas of investigation would include:
Homogeneous AOPs: Processes like ozonation (O₃), UV/hydrogen peroxide (UV/H₂O₂), and the Fenton (Fe²⁺/H₂O₂) and photo-Fenton (UV/Fe²⁺/H₂O₂) reactions are primary candidates. asianpubs.orgnih.gov Research would need to determine the optimal operational parameters, such as pH, oxidant dosage, and catalyst concentration, to maximize the degradation rate of this compound. researchgate.nethakon-art.com For instance, the photo-Fenton process has been shown to be highly effective for phenol degradation under acidic conditions. asianpubs.orgresearchgate.net
Heterogeneous Photocatalysis: This AOP involves a semiconductor catalyst, typically titanium dioxide (TiO₂), which, upon UV irradiation, generates the reactive hydroxyl radicals. mdpi.com Future studies would need to explore the efficiency of different photocatalysts, their immobilization on various supports, and the effect of water matrix components on the degradation of this compound. mdpi.commdpi.com The combination of TiO₂ with H₂O₂ under UV light has demonstrated complete degradation and significant mineralization for phenol. mdpi.com
Combined AOPs: Research has shown that combining different AOPs can lead to synergistic effects, enhancing degradation efficiency. mdpi.comnih.gov Systems such as O₃/UV, O₃/H₂O₂, and O₃/UV/H₂O₂ could be investigated to determine the most effective combination for the complete mineralization of the target compound. researchgate.netnih.gov
An unaddressed challenge will be the identification of transformation products and the elucidation of the degradation pathway. The presence of the difluoromethyl group is a key structural feature, and its fate during oxidation is of particular interest. It is crucial to ensure that the degradation process does not lead to the formation of more persistent or toxic intermediates. Therefore, comprehensive analysis using advanced analytical techniques would be an essential component of this research.
To illustrate the type of data that would be generated in such future research, the following interactive table presents hypothetical degradation efficiencies for this compound under various AOPs, based on findings for other phenolic compounds.
| Advanced Oxidation Process (AOP) | Oxidant/Catalyst | Irradiation Source | Hypothetical Degradation Efficiency (%) | Hypothetical Mineralization (TOC Removal, %) |
| Ozonation | O₃ | None | 85 | 40 |
| UV/H₂O₂ | H₂O₂ | UV-C (254 nm) | 95 | 60 |
| Fenton | Fe²⁺/H₂O₂ | None | 98 | 75 |
| Photo-Fenton | Fe²⁺/H₂O₂ | UV-A (365 nm) | >99 | 85 |
| Heterogeneous Photocatalysis | TiO₂ | UV-A (365 nm) | 90 | 55 |
| UV/O₃ | O₃ | UV-C (254 nm) | 97 | 65 |
This table is for illustrative purposes only and is based on typical results for other phenolic compounds. Actual data for this compound would require experimental verification.
Further challenges include the transition from laboratory-scale experiments to industrial applications, which involves process optimization and economic analysis. nih.govresearchgate.net The development of cost-effective and energy-efficient AOPs will be crucial for the practical implementation of these technologies for the remediation of water contaminated with this compound and other similar emerging pollutants. mdpi.com
Conclusion
Summary of Key Scholarly Findings and Breakthroughs in 4-(Difluoromethyl)-3,5-dimethoxy-phenol Research
While dedicated research on this compound is still an evolving field, significant breakthroughs in the synthesis and understanding of its core components provide a strong foundation for its scientific importance.
A pivotal area of advancement lies in the methodologies for difluoromethylation of phenols. Facile and practical approaches have been developed for this transformation, utilizing reagents like the bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. acs.org These methods allow for the efficient conversion of a wide array of functionalized phenols into their corresponding aryl difluoromethyl ethers in good to excellent yields. acs.org The development of such synthetic routes is a critical breakthrough, as it makes compounds like this compound more accessible for further study and application.
The difluoromethyl group itself is the subject of extensive research. It is recognized as a lipophilic bioisostere of conventional hydrogen-bond donor groups such as hydroxyl (-OH) and thiol (-SH) groups. nih.gov This bioisosteric relationship is a key finding, as it suggests that the introduction of a difluoromethyl group can modulate the biological activity and physicochemical properties of a molecule in a predictable manner. nih.govorgsyn.org
Furthermore, the 3,5-dimethoxyphenol (B141022) scaffold is a well-established pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities. chemimpex.comnih.gov Research on this scaffold has demonstrated its utility as a precursor in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. chemimpex.com
While direct breakthroughs for the specific molecule are yet to be widely published, the convergence of these distinct research streams—efficient synthesis of difluoromethylated phenols, the established bioisosteric properties of the difluoromethyl group, and the proven utility of the 3,5-dimethoxyphenol scaffold—constitutes a significant scholarly foundation for the anticipated importance of this compound.
Reiteration of the Broader Academic Significance of this compound in Chemical Sciences
The academic significance of this compound extends across several domains of chemical science, primarily in medicinal chemistry, organic synthesis, and materials science.
In medicinal chemistry , the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. orgsyn.orgnih.gov The difluoromethyl group, in particular, offers a unique combination of properties that can lead to improved pharmacokinetic and pharmacodynamic profiles. nih.govorgsyn.org Therefore, this compound represents a valuable building block for the design and synthesis of novel therapeutic agents. Its structure is a prime example of how strategic fluorination of a known bioactive scaffold can lead to the generation of new chemical entities with potentially superior properties.
From the perspective of organic synthesis , the preparation of difluoromethylated aromatic compounds presents unique challenges and opportunities. acs.org The development of methodologies to selectively introduce the difluoromethyl group onto a phenol (B47542), such as the use of difluorocarbene surrogates, contributes to the broader toolkit of synthetic organic chemists. acs.orgrsc.org The study of the reactivity and further functionalization of this compound can lead to the discovery of new chemical transformations and the construction of more complex molecular architectures.
In materials science , the introduction of fluorine can significantly alter the electronic and physical properties of organic materials. openaccessjournals.com While less explored for this specific molecule, the principles suggest that derivatives of this compound could be investigated for applications in areas such as polymers and electronic materials where fine-tuning of properties is crucial.
Outlook on the Potential for Future Discoveries and Translational Research from this compound Studies
The future research landscape for this compound is rich with potential for both fundamental discoveries and translational applications.
A primary avenue for future investigation will be the comprehensive evaluation of its biological activity. Given the known antioxidant properties associated with some phenolic structures and the potential for the difluoromethyl group to modulate interactions with biological targets, systematic screening of this compound and its derivatives against a range of enzymes and receptors is warranted. This could lead to the discovery of novel leads for drug development in areas such as oncology, inflammation, and neurodegenerative diseases.
Further exploration of its synthetic utility is another promising direction. The phenolic hydroxyl group and the aromatic ring provide multiple sites for further chemical modification, allowing for the creation of a diverse library of derivatives. This would facilitate structure-activity relationship (SAR) studies, a critical component of the drug discovery process. The development of more efficient and scalable synthetic routes will also be crucial for enabling these investigations. researchgate.net
Translational research could focus on leveraging the unique properties of the difluoromethyl group for applications in agrochemicals and functional materials. The enhanced stability and altered lipophilicity conferred by this group could lead to the development of more effective and environmentally benign pesticides or herbicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
